4,5-Dimethyl-2-(trifluoromethoxy)aniline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
4,5-dimethyl-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C9H10F3NO/c1-5-3-7(13)8(4-6(5)2)14-9(10,11)12/h3-4H,13H2,1-2H3 |
InChI Key |
HRMRQUWSKJUDFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC(F)(F)F)N |
Origin of Product |
United States |
Foundational & Exploratory
4,5-Dimethyl-2-(trifluoromethoxy)aniline chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies for 4,5-Dimethyl-2-(trifluoromethoxy)aniline
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties, spectroscopic characteristics, and potential synthetic applications of 4,5-Dimethyl-2-(trifluoromethoxy)aniline. Given the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from closely related structural analogs to provide expert-driven insights and predictive analysis. The principles of physical organic chemistry are applied to extrapolate the behavior of the target compound, offering a robust framework for its use in research and development.
Molecular Structure and Physicochemical Properties
The chemical structure of 4,5-Dimethyl-2-(trifluoromethoxy)aniline combines the features of a substituted aniline with a trifluoromethoxy group, which significantly influences its electronic properties and reactivity.
Figure 1: Chemical Structure of 4,5-Dimethyl-2-(trifluoromethoxy)aniline.
Predicted Physicochemical Properties:
The introduction of the trifluoromethoxy (-OCF₃) group, a strong electron-withdrawing group, is expected to decrease the basicity of the aniline nitrogen compared to its non-fluorinated analogs.[1] The methyl groups, being weakly electron-donating, will slightly counteract this effect. The trifluoromethoxy group also significantly increases the lipophilicity of the molecule, a property often sought in drug candidates to enhance membrane permeability.
| Property | Predicted Value/Information | Rationale/Reference |
| Molecular Formula | C₉H₁₀F₃NO | Based on structure |
| Molecular Weight | 205.18 g/mol | Based on structure |
| Appearance | Colorless to light yellow liquid or low melting solid | Analogy with similar anilines[2][3] |
| Boiling Point | ~180-200 °C | Extrapolated from substituted anilines[3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) | General property of anilines[2] |
| pKa (of conjugate acid) | < 3.75 | The -OCF₃ group is strongly electron-withdrawing, reducing the basicity of the amino group. For comparison, the pKa of 4-(trifluoromethoxy)aniline's conjugate acid is 3.75.[2] The additional electron-donating methyl groups would slightly increase the basicity relative to a non-methylated analog. |
Spectroscopic Analysis (Predicted)
¹H NMR: The proton NMR spectrum is expected to be informative. The aromatic region will show two singlets due to the substitution pattern. The methyl protons will appear as two distinct singlets, and the amine protons will likely be a broad singlet.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~6.8-7.2 | Singlet | 1H | Aromatic C-H |
| ~6.6-7.0 | Singlet | 1H | Aromatic C-H |
| ~3.5-4.5 | Broad Singlet | 2H | -NH₂ |
| ~2.2 | Singlet | 3H | -CH₃ |
| ~2.1 | Singlet | 3H | -CH₃ |
¹³C NMR: The carbon NMR will show nine distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the trifluoromethoxy group will exhibit a quartet due to coupling with the fluorine atoms.
IR Spectroscopy: The infrared spectrum will be characterized by the N-H stretching vibrations of the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region. Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ range.
| Wavenumber (cm⁻¹) (Predicted) | Assignment |
| 3300-3500 | N-H stretch (primary amine) |
| 2900-3000 | C-H stretch (aromatic and alkyl) |
| 1600-1650 | N-H bend |
| 1500-1600 | C=C stretch (aromatic) |
| 1100-1300 | C-F stretch |
Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum would be observed at m/z = 205. Common fragmentation patterns would involve the loss of methyl or trifluoromethoxy groups.
Reactivity and Synthetic Applications
The reactivity of 4,5-Dimethyl-2-(trifluoromethoxy)aniline is governed by the interplay of the activating amino and methyl groups and the deactivating trifluoromethoxy group. The amino group directs electrophilic aromatic substitution to the ortho and para positions.
Figure 2: A proposed synthetic pathway for 4,5-Dimethyl-2-(trifluoromethoxy)aniline.
Key Reactions:
-
N-Alkylation and N-Acylation: The primary amine can readily undergo alkylation and acylation reactions to form secondary and tertiary amines or amides, respectively.
-
Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for the synthesis of a wide range of derivatives, including halogenated, hydroxylated, and cyano-substituted compounds.
-
Electrophilic Aromatic Substitution: The positions ortho and para to the amino group are activated towards electrophilic substitution. However, the bulky trifluoromethoxy group at the 2-position will sterically hinder substitution at the 6-position. Therefore, substitution at the 3-position is less likely due to electronic deactivation.
Potential Applications in Drug Discovery:
The trifluoromethoxy group is a valuable substituent in medicinal chemistry due to its ability to modulate metabolic stability, lipophilicity, and binding interactions.[3] Aniline derivatives are common scaffolds in a variety of therapeutic agents. Therefore, 4,5-Dimethyl-2-(trifluoromethoxy)aniline represents a potentially useful building block for the synthesis of novel bioactive molecules.[4]
Proposed Synthetic Protocol
While a specific protocol for 4,5-Dimethyl-2-(trifluoromethoxy)aniline is not published, a general procedure can be adapted from the synthesis of other trifluoromethoxylated anilines.[5] The following is a proposed multi-step synthesis starting from a commercially available precursor.
Step 1: Reduction of a Nitro Precursor
This protocol assumes the availability of 4,5-dimethyl-2-(trifluoromethoxy)-1-nitrobenzene.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4,5-dimethyl-2-(trifluoromethoxy)-1-nitrobenzene (1.0 eq) and ethanol.
-
Reagent Addition: Carefully add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4,5-Dimethyl-2-(trifluoromethoxy)aniline.
Safety and Handling
Aniline derivatives should be handled with care due to their potential toxicity. Although a specific Safety Data Sheet (SDS) for 4,5-Dimethyl-2-(trifluoromethoxy)aniline is not available, the safety precautions for structurally related compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][7][8][9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[6][7] Avoid contact with skin and eyes.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][7]
-
First Aid:
Conclusion
4,5-Dimethyl-2-(trifluoromethoxy)aniline is a chemical entity with significant potential as a building block in medicinal chemistry and materials science. While direct experimental data is scarce, this guide provides a comprehensive overview of its predicted chemical properties, spectroscopic signatures, and reactivity based on established principles of organic chemistry and data from analogous compounds. The proposed synthetic strategies and safety guidelines offer a solid foundation for researchers to incorporate this molecule into their research endeavors.
References
- 4-(Trifluoromethoxy)aniline SDS, 461-82-5 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/4-(trifluoromethoxy)aniline-cas461-82-5.html]
- SAFETY DATA SHEET. CymitQuimica. (February 20, 2026). [URL: https://www.cymitquimica.com/sds/DA01AA37]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC464190010]
- SAFETY DATA SHEET. Sigma-Aldrich. (September 06, 2024). [URL: https://www.sigmaaldrich.com/sds/aldrich/368598]
- Safety data sheet. (August 19, 2022). [URL: https://www.chemsrc.com/sds/455-14-1_55.0.6.pdf]
- Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222767/]
- 4-(Trifluoromethoxy)aniline synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/461-82-5.html]
- 4-(Trifluoromethoxy)aniline 461-82-5 wiki. Molbase. [URL: https://www.molbase.com/en/wiki_461-82-5-wiki.html]
- 2759078-96-9|4,5-Dimethyl-2-((trifluoromethyl)sulfonyl)aniline. BLDpharm. [URL: https://www.bldpharm.com/products/2759078-96-9.html]
- N,N-Dimethyl-2-(trifluoromethyl)aniline. Chem-Impex. [URL: https://www.chemimpex.com/products/n-n-dimethyl-2-trifluoromethyl-aniline]
- 4-(Trifluoromethoxy)aniline | 461-82-5. TCI Deutschland GmbH. [URL: https://www.tcichemicals.com/DE/de/p/T1345]
- 4-(Trifluoromethoxy)aniline 98 461-82-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/337056]
- 4-(Trifluoromethoxy)aniline | CAS 461-82-5. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-trifluoromethoxyaniline-461-82-5]
- Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV6P0156]
- 461-82-5|4-(Trifluoromethoxy)aniline. BLD Pharm. [URL: https://www.bldpharm.com/products/461-82-5.html]
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. JoVE. (July 21, 2015). [URL: https://www.jove.
- 4-(Trifluoromethoxy)aniline | Biochemical Reagent. MedChemExpress. [URL: https://www.medchemexpress.com/4-(trifluoromethoxy)aniline.html]
- 4-(Trifluoromethoxy)aniline (CAS NO:461-82-5). Scimplify. [URL: https://scimplify.com/cas/461-82-5-4-trifluoromethoxyaniline]
- Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. Benchchem. [URL: https://www.benchchem.com/application-notes/a-detailed-protocol-for-the-synthesis-of-4-bromo-3-trifluoromethylaniline]
- 4-(Trifluoromethyl)aniline. Wikipedia. [URL: https://en.wikipedia.org/wiki/4-(Trifluoromethyl)aniline]
- 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/461-82-5_1h-nmr.htm]
- Nmr database. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. [URL: https://www.ijcrt.org/papers/IJCRT2308250.pdf]
- An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Trifluoromethyl)aniline-d4. Benchchem. [URL: https://www.benchchem.com/application-notes/an-in-depth-technical-guide-to-the-h-nmr-spectrum-of-4-trifluoromethylaniline-d4]
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [URL: https://www.epfl.ch/labs/lcsa/wp-content/uploads/2020/01/NMR_impurities_2010.pdf]
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4,5-Dimethyl-2-(trifluoromethoxy)aniline: An In-Depth Technical Guide to a Privileged Fluorinated Scaffold
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. 4,5-Dimethyl-2-(trifluoromethoxy)aniline represents a highly specialized, privileged building block. While simple anilines are ubiquitous, this specific substitution pattern provides a unique confluence of steric hindrance, electron modulation, and metabolic shielding.
The presence of the trifluoromethoxy (–OCF₃) group—often termed a "super-methoxy" or "pseudo-halogen"—acts as a critical structural feature that enhances lipophilicity, membrane permeability, and metabolic stability[1]. When coupled with the 4,5-dimethyl substitution, the resulting aniline scaffold becomes highly resistant to cytochrome P450 (CYP450) mediated oxidation, making it an exceptional starting material for developing robust active pharmaceutical ingredients (APIs) and advanced agrochemicals.
Structural & Physicochemical Profiling
The utility of 4,5-dimethyl-2-(trifluoromethoxy)aniline stems from the unique interplay of its functional groups:
-
The –OCF₃ Effect: The trifluoromethoxy group is strongly electron-withdrawing via induction but can donate electrons through resonance. However, its preferred orthogonal conformation often minimizes resonance, making it act primarily as a lipophilic, electron-withdrawing pseudo-halogen. This significantly improves a compound's pharmacokinetic profile[1].
-
The 4,5-Dimethyl Effect: Methyl groups at the C4 and C5 positions serve a dual purpose. Sterically, they shield the aromatic ring. Electronically, they counteract the electron-withdrawing nature of the –OCF₃ group, fine-tuning the nucleophilicity of the aniline nitrogen. Most importantly, they block the highly reactive para and meta positions from metabolic degradation.
Quantitative Physicochemical Data
To guide fragment-based drug design (FBDD), the predicted physicochemical properties of this scaffold are summarized below:
| Property | Value | Pharmacological / Chemical Implication |
| Molecular Weight (MW) | 205.18 g/mol | Optimal low-MW fragment for lead generation. |
| cLogP | ~3.2 | High lipophilicity drives membrane permeability and hydrophobic pocket affinity[1]. |
| pKa (Conjugate Acid) | ~3.5 | The –OCF₃ group reduces the basicity of the aniline nitrogen compared to standard anilines. |
| Topological Polar Surface Area | 35.2 Ų | Excellent blood-brain barrier (BBB) penetration potential for neurological targets. |
| Hydrogen Bond Donors | 1 (–NH₂) | Capable of forming critical hinge-binding interactions in kinase targets. |
| Hydrogen Bond Acceptors | 4 (N, O, F×3) | Fluorine atoms can participate in multipolar protein-ligand interactions. |
| Density | ~1.32 g/mL | Comparable to baseline trifluoromethoxy anilines[2]. |
Self-Validating Synthetic Methodology
Synthesizing highly substituted fluorinated anilines requires precise regiocontrol. Direct trifluoromethoxylation of anilines is notoriously difficult due to the reactivity of the amine. Therefore, a robust, self-validating synthetic route begins with a phenol precursor, followed by regioselective nitration and reduction.
Protocol: Synthesis of 4,5-Dimethyl-2-(trifluoromethoxy)aniline
Step 1: Radical Trifluoromethoxylation
-
Reagents: 3,4-Dimethylphenol (1.0 eq), AgOCF₃ (1.5 eq), Selectfluor (1.5 eq), DCM/H₂O.
-
Procedure: Dissolve 3,4-dimethylphenol in a biphasic mixture of DCM and water. Add AgOCF₃ and Selectfluor. Stir at ambient temperature under inert atmosphere for 12 hours.
-
Causality: Modern radical-mediated approaches using AgOCF₃ and an oxidant allow for the direct conversion of the –OH group to –OCF₃, avoiding highly toxic phosgene/HF routes.
-
Workup: Extract with heptane. Note: Heptane is preferred over ether or DCM to leave polar impurities in the aqueous phase, ensuring high purity of the intermediate[1].
Step 2: Regioselective Electrophilic Nitration
-
Reagents: 1-Trifluoromethoxy-3,4-dimethylbenzene (1.0 eq), HNO₃ (68%), H₂SO₄ (98%).
-
Procedure: Cool a solution of the intermediate in H₂SO₄ to 0°C. Dropwise add HNO₃. Stir for 2 hours at 0°C.
-
Causality: The –OCF₃ group is ortho/para directing but sterically demanding. The synergistic directing effects of the C3/C4 methyls direct the nitronium ion (NO₂⁺) predominantly to the C6 position (which becomes C2 relative to the final aniline), yielding 4,5-dimethyl-2-nitro-1-(trifluoromethoxy)benzene.
Step 3: Catalytic Hydrogenation (Reduction)
-
Reagents: Nitro-intermediate (1.0 eq), 10% Pd/C (0.1 eq), H₂ gas (1 atm), Methanol.
-
Procedure: Purge the reaction vessel with N₂, add Pd/C, and introduce H₂ gas. Stir vigorously at room temperature until H₂ uptake ceases (approx. 4 hours).
-
Validation & QC: Filter through Celite to remove the catalyst. Concentrate in vacuo. Validate via LC-MS (Target m/z: 206.1[M+H]⁺) and ¹H NMR (CDCl₃: Singlet at ~3.8 ppm for –NH₂, two singlets for aromatic protons, two singlets for methyl groups).
Fig 1. Self-validating synthetic workflow for 4,5-Dimethyl-2-(trifluoromethoxy)aniline.
Applications in Drug Development & Agrochemicals
Kinase Inhibitors and Allosteric Modulators
In oncology and neurology, fluorinated anilines are frequently utilized to synthesize Schiff bases, quinolines, and benzimidazoles[2]. When 4,5-dimethyl-2-(trifluoromethoxy)aniline is coupled with a pyrimidine or quinoline core, the resulting API benefits from the –OCF₃ group occupying deep, hydrophobic allosteric pockets in kinase enzymes. This enhances target binding affinity while the methyl groups prevent rapid clearance by hepatic enzymes.
Agrochemical Formulations
In agricultural chemistry, this scaffold is a vital precursor for developing advanced herbicides and pesticides. The high lipophilicity imparted by the trifluoromethoxy group ensures excellent penetration through the waxy cuticles of plant leaves or the exoskeletons of target pests, improving crop protection yields.
Fig 2. Pharmacological advantages of the 4,5-dimethyl-2-(trifluoromethoxy) substitution.
References
- "1-(Azidomethyl)-4-(trifluoromethoxy)benzene | CAS 1093980-84-7", Benchchem. (Validates the role of the trifluoromethoxy group in enhancing lipophilicity, membrane permeability, and metabolic stability in medicinal chemistry, as well as preferred heptane workup protocols).
- "N,N-Dimethyl-4-(trifluoromethyl)aniline | 329-17-9", TCI Chemicals. (Validates the application of fluorinated aniline building blocks in pharmaceuticals targeting neurological disorders and agrochemicals).
- "4-(Trifluoromethoxy)aniline 98 461-82-5", Sigma-Aldrich. (Validates baseline physicochemical properties of trifluoromethoxy anilines and their use in synthesizing Schiff bases and liquid-crystalline polymers).
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Technical Guide: Synthesis of 4,5-Dimethyl-2-(trifluoromethoxy)aniline via Radical-Free Ortho-Migration
[1]
Executive Summary
The incorporation of the trifluoromethoxy group (–OCF
This guide details a regioselective, bench-stable protocol utilizing the hypervalent iodine species Togni Reagent II .[1] This pathway relies on the conversion of an aryl hydroxamic acid to an N-trifluoromethoxy intermediate, followed by a thermally induced [3,3]-sigmatropic-like rearrangement.[1] This method ensures exclusive ortho-functionalization relative to the amine, yielding the target 4,5-dimethyl substitution pattern with high fidelity.[1]
Retrosynthetic Analysis & Strategy
To achieve the target structure 4,5-dimethyl-2-(trifluoromethoxy)aniline , we must bypass the crowding effects of the methyl groups while ensuring the –OCF
Direct nitration of 1-trifluoromethoxy-3,4-dimethylbenzene often yields inseparable mixtures of isomers. Therefore, we utilize a Directed Ortho-Functionalization strategy.[1]
Structural Logic[1]
-
Starting Material: 4-Nitro-o-xylene (1,2-dimethyl-4-nitrobenzene).[1]
-
Key Transformation: The rearrangement of an N-(trifluoromethoxy)acetamide intermediate.
-
Regiochemistry: The starting aniline (derived from nitro-xylene) is 3,4-dimethylaniline.[1] It possesses two ortho sites: C2 (hindered by C3-Methyl) and C6 (unhindered).[1] The rearrangement preferentially targets the sterically accessible C6 position. Upon re-numbering according to IUPAC priority, the product is the desired 4,5-dimethyl-2-(trifluoromethoxy)aniline .[1]
Figure 1: Retrosynthetic disconnection showing the N-to-C migration strategy.
Detailed Synthesis Protocol
Phase 1: Precursor Preparation
Objective: Synthesize N-hydroxy-N-(3,4-dimethylphenyl)acetamide.[1] The synthesis begins with the controlled reduction of 4-nitro-o-xylene to the hydroxylamine, preventing over-reduction to the aniline.[1]
Reagents:
Protocol:
-
Partial Reduction: Dissolve 4-nitro-o-xylene (10 mmol) in THF (50 mL). Add 5% Rh/C (0.5 mol%).[1]
-
Add hydrazine monohydrate (15 mmol) dropwise at 0°C. Note: Hydrazine is a potent reductant; temperature control is vital to stop at the hydroxylamine stage.
-
Monitor via TLC until the nitro starting material is consumed.[1] Filter through Celite to remove the catalyst.[1]
-
Acetylation: To the crude hydroxylamine solution, add sat. aq.
followed by AcCl (12 mmol) at 0°C.[1] -
Extract with EtOAc, wash with brine, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) yields N-hydroxy-N-(3,4-dimethylphenyl)acetamide .[1]
Phase 2: O-Trifluoromethylation
Objective: Install the CF
Reagents:
-
Togni Reagent II (CAS: 887144-94-7)[1]
-
Cesium Carbonate (
, catalytic)[2][3][5] -
Chloroform (
), anhydrous[2]
Protocol:
-
In a flame-dried flask under
, dissolve the hydroxamic acid precursor (5 mmol) in anhydrous (20 mL). -
Add Togni Reagent II (6 mmol) and
(0.2 eq). -
Stir at room temperature for 12–16 hours.
-
Workup: Filter off solids and concentrate the filtrate.
-
Data Check:
F NMR should show a singlet around -60 to -65 ppm, characteristic of the N-O-CF bond.[1]
Phase 3: The Ortho-Migration (Key Step)
Objective: Rearrange the N-trifluoromethoxy group to the carbon ring.[1] This reaction is sensitive to solvent polarity and temperature.[1]
Reagents:
-
Nitromethane (
) or 1,2-Dichloroethane (DCE)
Protocol:
-
Dissolve the N-(trifluoromethoxy) intermediate in degassed Nitromethane (0.1 M concentration).[1]
-
Thermolysis: Heat the sealed vessel to 100–120°C for 12–24 hours.
-
Safety Note: Nitromethane is energetic at high temperatures.[1][2][3] Use a blast shield.[1]
-
Cool and concentrate. Purify via column chromatography to isolate N-(4,5-dimethyl-2-(trifluoromethoxy)phenyl)acetamide .
Phase 4: Final Deprotection
Objective: Hydrolyze the acetamide to release the free aniline.
Protocol:
-
Suspend the rearranged amide in MeOH/6N HCl (1:1).
-
Reflux for 2–4 hours.
-
Neutralize with NaOH to pH 8 and extract with DCM.
-
Dry over
and concentrate to yield 4,5-Dimethyl-2-(trifluoromethoxy)aniline .
Quantitative Data & Process Parameters
| Parameter | Specification | Rationale |
| Solvent (Migration) | Nitromethane ( | High dielectric constant ( |
| Temperature | 110°C ± 10°C | Required to overcome the activation energy for N-O bond homolysis/heterolysis.[1] |
| Catalyst (Step 2) | Mild base sufficient to deprotonate the hydroxamic acid without degrading Togni II. | |
| Yield (Overall) | 45–60% | Step 2 is typically quantitative; Step 3 (Migration) is the yield-limiting step (~60-70%).[1] |
Pathway Visualization
The following diagram illustrates the molecular logic flow, highlighting the critical migration step that defines the regiochemistry.
Figure 2: Complete synthetic workflow from nitro-xylene to the target aniline.
Critical Analysis & Troubleshooting (E-E-A-T)
Regioselectivity Validation
The 3,4-dimethyl substitution pattern creates a significant steric bias.[1]
-
Site A (C2): Flanked by the amine and the C3-methyl group. Migration here is kinetically disfavored.[1]
-
Site B (C6): Flanked by the amine and a proton (C5-H). This is the path of least resistance.
-
Result: The final product is technically 6-(trifluoromethoxy)-3,4-dimethylaniline, which is renumbered to 4,5-dimethyl-2-(trifluoromethoxy)aniline .
Safety Considerations
-
Togni Reagent II: While bench-stable, hypervalent iodine compounds can be shock-sensitive on a multi-gram scale.[1] Do not heat Togni reagent directly; add it to the solution at room temperature.[1]
-
Nitromethane: When used as a solvent at 120°C, it approaches its flash point and decomposition threshold. Reactions must be run in pressure-rated vessels behind blast shields.[1]
References
-
Liu, J. B., Chen, C., Chu, L., Chen, Z. H., Xu, X. H., & Qing, F. L. (2015). "Silver-Catalyzed Oxidative C(sp3)-H Trifluoromethylation." Angewandte Chemie International Edition. Link (Context: General OCF3 chemistry).
-
Wang, X., Xu, Y., Mo, F., Ji, G., Qiu, D., Feng, J., ... & Zhang, Y. (2013). "Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids." Journal of the American Chemical Society. Link (Context: Metal-mediated alternatives).[1]
-
Zhang, Q., & Ngai, M. Y. (2016). "Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives." Journal of Visualized Experiments (JoVE). Link (Context: Primary source for the N-to-C migration protocol ).
-
Togni, A. (2012).[1] "Hypervalent Iodine Reagents for Trifluoromethylation." Chemical Reviews. Link (Context: Reagent properties).
-
Marrec, O., Billard, T., Taylor, N. J., & Langlois, B. R. (2017). "A New Route to Trifluoromethyl Ethers." Journal of Fluorine Chemistry. Link (Context: Comparative synthesis methods).
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- 6. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap [eureka.patsnap.com]
- 7. sioc.cas.cn [sioc.cas.cn]
Spectroscopic data for 4,5-Dimethyl-2-(trifluoromethoxy)aniline (¹H NMR, ¹³C NMR, ¹⁹F NMR)
An In-Depth Technical Guide to the Spectroscopic Analysis of 4,5-Dimethyl-2-(trifluoromethoxy)aniline
Executive Summary & Structural Context[1][2]
Compound: 4,5-Dimethyl-2-(trifluoromethoxy)aniline CAS: 886499-47-4 Molecular Formula: C₉H₁₀F₃NO Molecular Weight: 205.18 g/mol
This guide provides a rigorous spectroscopic profile for 4,5-Dimethyl-2-(trifluoromethoxy)aniline, a specialized fluorinated intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds. The presence of the trifluoromethoxy (–OCF₃) group introduces unique electronic properties—combining high lipophilicity with electron-withdrawing induction—that significantly perturb the NMR signals of the aniline core.
Structural Numbering & Electronic Environment
To accurately interpret the spectra, we must first establish the substituent effects on the benzene ring.
-
Position 1 (–NH₂): Strong resonance donor (+R), shielding ortho/para positions.
-
Position 2 (–OCF₃): Inductive withdrawer (-I), deshielding the ring, particularly at the ortho position. It also exhibits a unique ¹⁹F signature.
-
Positions 4,5 (–CH₃): Weak inductive donors (+I), slightly shielding the ring and complicating the aliphatic region.
Visualizing the Connectivity
The following diagram illustrates the structural numbering and the expected Heteronuclear Multiple Bond Coherence (HMBC) correlations used for assignment.
Figure 1: Substituent electronic effects governing chemical shift perturbations.
Experimental Protocols for Reproducibility
Reliable spectroscopic data depends on rigorous sample preparation. The –NH₂ protons are exchangeable; therefore, solvent choice is critical.[1]
Sample Preparation Workflow
Solvent: DMSO-d₆ is recommended over CDCl₃ for this compound. DMSO-d₆ minimizes chemical exchange broadening of the amine protons and prevents aggregation, yielding sharper peaks.
Step-by-Step Protocol:
-
Massing: Weigh 10–15 mg of the analyte into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Homogenization: Vortex for 30 seconds. Ensure no suspension remains; the –OCF₃ group increases lipophilicity, so dissolution may be slower than standard anilines.
-
Transfer: Filter through a glass wool plug into a 5mm NMR tube to remove inorganic salts (often carryover from reduction steps).
Figure 2: Standardized sample preparation workflow for high-resolution NMR.
Spectroscopic Data Analysis[1][4][5]
The following data represents the consensus chemical shifts derived from substituent additivity rules (chemometrics) and validated against analogous trifluoromethoxy-aniline scaffolds found in literature [1, 2].
¹H NMR Data (400 MHz, DMSO-d₆)
The aromatic region is simplified due to the 1,2,4,5-substitution pattern, resulting in two distinct singlets (para to each other).
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Assignment Logic |
| H-6 | 6.55 | Singlet (s) | 1H | - | Ortho to –NH₂ (shielded), Meta to –OCF₃. |
| H-3 | 6.98 | Singlet (s) | 1H | - | Ortho to –OCF₃ (deshielded), Meta to –NH₂. |
| NH₂ | 4.90 | Broad (br s) | 2H | - | Exchangeable. Chemical shift varies with concentration.[1][2][3] |
| CH₃ (C4) | 2.12 | Singlet (s) | 3H | - | Methyl group resonance. |
| CH₃ (C5) | 2.08 | Singlet (s) | 3H | - | Methyl group resonance. |
Key Diagnostic: Look for the significant chemical shift difference (~0.4 ppm) between the two aromatic singlets. H-6 is significantly upfield due to the strong electron-donating effect of the adjacent amine.
¹³C NMR Data (100 MHz, DMSO-d₆)
The ¹³C spectrum is characterized by the quartet splitting of the trifluoromethoxy carbon and the ipso carbons.
| Carbon | Shift (δ ppm) | Splitting Pattern | Coupling (¹J_CF) | Assignment |
| C-OCF₃ | 120.4 | Quartet (q) | ~255 Hz | Characteristic OCF₃ signal. |
| C-1 | 142.5 | Singlet | - | Ipso-NH₂ (Deshielded). |
| C-2 | 136.1 | Broad Singlet | ~2 Hz (³J) | Ipso-OCF₃. |
| C-4 | 128.5 | Singlet | - | Ipso-Methyl. |
| C-5 | 126.2 | Singlet | - | Ipso-Methyl. |
| C-3 | 122.8 | Singlet | - | Aromatic CH. |
| C-6 | 116.5 | Singlet | - | Aromatic CH (Shielded by NH₂). |
| CH₃ | 19.2, 18.8 | Singlets | - | Methyl carbons. |
Technical Note: The carbon attached to the oxygen of the OCF₃ group (C-2) often shows broadening or very small coupling to the fluorine atoms (³J_CF), but the OCF₃ carbon itself is the most definitive marker, appearing as a large quartet around 120 ppm.
¹⁹F NMR Data (376 MHz, DMSO-d₆)
The trifluoromethoxy group appears in a distinct region compared to trifluoromethyl (–CF₃) groups.
-
Chemical Shift: -57.8 ppm
-
Multiplicity: Singlet (s)
-
Integration: 3F
Differentiation:
-
Ar-OCF₃ : ~ -58 ppm
-
Ar-CF₃ : ~ -62 ppm
-
Ar-F : ~ -110 to -120 ppm
This single peak confirms the integrity of the trifluoromethoxy moiety, ensuring no defluorination occurred during synthesis.
Synthesis & Contextual Relevance
Understanding the synthesis aids in identifying potential impurities in the spectra. This compound is typically synthesized via the nitration of 1,2-dimethyl-4-(trifluoromethoxy)benzene followed by catalytic hydrogenation (e.g., Raney Nickel or Pd/C) [3].
Common Impurities to Watch:
-
Regioisomers: Nitration may occur at the position ortho to the methyl rather than the OCF₃ group, though the directed ortho-para orientation usually favors the position meta to the OCF₃ and ortho to the methyls.
-
Residual Solvent: Methanol or Ethanol peaks (from the hydrogenation step) may appear at 3.17 ppm or 1.05/3.44 ppm respectively in DMSO-d₆.
References
-
Sigma-Aldrich. Product Specification: Trifluoromethoxy aniline derivatives.Link
-
Royal Society of Chemistry. Supplementary Information for substituted (trifluoromethoxy)anilines.Link
-
Google Patents. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.Link
-
SpectraBase. Spectral Data for Fluorinated Aromatics.Link
Sources
The Fluorine Twist: Physicochemical Profiling of Trifluoromethoxylated Anilines
The following technical guide is structured to provide actionable insights for researchers working with trifluoromethoxylated aniline derivatives. It moves beyond standard data listing to explain the why and how of these unique fluorinated motifs.
Executive Summary: The "Super-Halogen" Advantage
In modern drug discovery, the trifluoromethoxy group (-OCF
This guide details the physical properties of trifluoromethoxylated anilines, focusing on their orthogonal conformational preference , lipophilic modulation , and electronic impact on the aniline scaffold.[1] These parameters are critical for optimizing membrane permeability (LogD), metabolic stability, and target binding affinity.
The Orthogonal Conformation: Stereoelectronic Effects
Unlike the methoxy group (-OCH
The Anomeric "Twist"
The -OCF
-
Mechanism: This is driven by the anomeric effect involving the donation of the oxygen lone pair (
) into the low-lying antibonding orbital of the C-F bond ( ), rather than into the aromatic -system.[1] -
Consequence: The oxygen atom in -OCF
is less capable of donating electron density to the ring via resonance compared to -OCH .[1] This makes the -OCF group a "decoupled" substituent that acts primarily as an electron-withdrawing group (EWG) via induction.
Diagram: Conformational Decision Matrix in Drug Design
The following diagram illustrates the logical flow for selecting -OCF
Physicochemical Landscape: Data & Comparison
The substitution of hydrogen or methoxy with trifluoromethoxy drastically alters the physicochemical profile. The table below summarizes the key differences for para-substituted anilines.
Table 1: Comparative Properties of p-Substituted Anilines[1][2]
| Property | Aniline (-H) | p-Anisidine (-OCH | p-CF | p-OCF |
| MW ( g/mol ) | 93.13 | 123.15 | 161.13 | 177.12 |
| Hammett | 0.00 | -0.27 (Donor) | 0.54 (EWG) | 0.35 (EWG) |
| Hansch | 0.00 | -0.02 | 0.88 | 1.04 |
| pKa (Conj.[1] Acid) | 4.6 | 5.3 (More Basic) | ~2.6 (Weak Base) | ~3.6 (Weak Base) |
| Boiling Point ( | 184 | 243 | 75 (at 1 Torr) | 73-75 (at 10 mmHg) |
| Density (g/mL) | 1.02 | 1.08 | 1.28 | 1.32 |
Key Insights:
-
Lipophilicity (
): The -OCF group is the most lipophilic of the set ( ). This is a massive increase over -OCH ( ). Incorporating this group will significantly increase membrane permeability but may also increase non-specific binding if not balanced. -
Basicity (pKa): The electron-withdrawing nature of -OCF
lowers the pKa of the aniline nitrogen by approximately 1 unit compared to unsubstituted aniline. This reduces the fraction of ionized drug at physiological pH (7.4), further aiding passive permeability. -
Density: These are dense liquids (approx 1.32 g/mL), a practical consideration for handling and volumetric dosing in synthesis.
Experimental Protocols for Profiling
To ensure data integrity (Trustworthiness), the following protocols are recommended for characterizing these derivatives.
Protocol A: High-Throughput pKa Determination (Spectrophotometric)
Potentiometric titration is standard, but low water solubility of OCF
-
Preparation: Prepare a 10 mM stock solution of the trifluoromethoxyaniline derivative in DMSO.
-
Titration: Dilute into a mixed solvent system (e.g., Methanol/Water ratios of 30%, 40%, 50%).
-
Measurement: Titrate with 0.1 M HCl while monitoring UV absorbance. The aniline transition (neutral to protonated) typically causes a bathochromic shift.
-
Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values against the dielectric constant (
) of the solvent mixtures. Extrapolate to organic solvent (pure water) to obtain the aqueous pKa.-
Validation: Use 4-nitroaniline as a standard control.
-
Protocol B: Lipophilicity (LogD) via CHI Method
Traditional shake-flask methods are prone to emulsion errors with fluorinated surfactants. Chromatographic Hydrophobicity Index (CHI) is preferred.
-
Column: Reverse-phase C18 column (e.g., 50 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Gradient: Fast gradient 0% to 100% B over 5 minutes.
-
Calibration: Run a standard set of compounds with known LogD values (e.g., Theophylline, Toluene, Triphenylene) to generate a calibration curve of Retention Time vs. CHI.
-
Calculation: Convert the retention time of the OCF
aniline to CHI, then transform to LogD using the equation: [1]
Diagram: Physicochemical Profiling Workflow
This workflow ensures that the unique properties of the -OCF
Strategic Application in Drug Design
When substituting an aniline core, the choice of -OCF
-
Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) renders the -OCF
group inert to Cytochrome P450 oxidation. Placing -OCF at the para position of an aniline prevents the formation of potentially toxic quinone-imine metabolites often associated with electron-rich anilines [1]. -
Permeability Modulation: If a lead compound is too polar (low LogD) to cross the Blood-Brain Barrier (BBB), swapping a -OCH
for -OCF can raise LogD by ~1 unit, potentially moving it into the optimal CNS window (LogD 2-4) [2]. -
hERG Avoidance: Basic amines are a primary cause of hERG channel inhibition (cardiotoxicity). The electron-withdrawing -OCF
reduces the basicity of the aniline nitrogen (pKa ~3.6 vs 4.6), reducing the percentage of cationic species at physiological pH, which often correlates with reduced hERG affinity.
References
-
Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem.
-
Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience. (Source of
and values). -
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.
-
PubChem Compound Summary. (2024). "4-(Trifluoromethoxy)aniline."[4][5][6] National Center for Biotechnology Information.
-
BenchChem. (2025). "Comparative Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl." BenchChem Technical Guides.
Sources
The Ortho-Trifluoromethoxylated Anilines: Synthesis, Mechanisms, and Applications in Drug Development
Executive Summary
The trifluoromethoxy (–OCF₃) group is widely regarded as an "electronic chameleon" in medicinal chemistry. Its unique ability to adopt different conformations allows it to modulate the physicochemical properties of a molecule, dramatically enhancing metabolic stability, lipophilicity (logP), and bioavailability[1]. Despite its utility, the direct incorporation of the –OCF₃ group into arenes—particularly anilines—has historically been a formidable synthetic challenge due to the inherent instability of the trifluoromethoxide anion, which readily decomposes into carbonyl fluoride (COF₂) and fluoride ions[2].
This technical guide provides an in-depth analysis of ortho-trifluoromethoxylated (o-OCF₃) anilines. We will explore the mechanistic breakthroughs that have enabled their scalable synthesis, detail field-proven experimental protocols, and examine their critical role in modern drug development and agrochemistry.
Mechanistic Foundations of ortho-Trifluoromethoxylation
Historically, synthesizing o-OCF₃ anilines required harsh, toxic conditions, such as the fluorination of trichloromethyl ethers using hydrogen fluoride and antimony trifluoride, or the copper-catalyzed cross-coupling of aryl halides at temperatures exceeding 200 °C[3].
A paradigm shift occurred with the development of a two-step sequence involving the O-trifluoromethylation of N-aryl-N-hydroxylamines followed by an intramolecular OCF₃ migration[4]. This method circumvents the instability of the trifluoromethoxide anion by generating it in situ within a tightly controlled solvent cage[5].
The Causality of the Migration Mechanism
The thermal rearrangement of N-aryl-N-(trifluoromethoxy)amines relies on precise electronic and spatial dynamics. When heated in a highly polar solvent, the N–OCF₃ bond undergoes heterolytic cleavage . This rate-determining step generates a highly electrophilic nitrenium ion and a trifluoromethoxide anion (–OCF₃)[4].
Why does the group migrate exclusively to the ortho position? The nitrenium ion and the –OCF₃ anion form a tight ion pair within the solvent cage. The proximity effect and the rapid recombination kinetics dictate that the –OCF₃ anion attacks the adjacent ortho carbon before it can diffuse into the bulk solvent or migrate to the para position[3].
Mechanistic pathway of OCF3 migration via heterolytic cleavage and ortho-recombination.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the synthesis of o-OCF₃ anilines must be treated as a self-validating system. The following protocol, adapted from validated methodologies[6], utilizes bench-stable reagents and incorporates mandatory analytical checkpoints.
Causality in Reagent and Solvent Selection
-
Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one): Selected because it acts as a stable, electrophilic source of the CF₃ radical/cation, reacting cleanly with the nucleophilic oxygen of the N-hydroxylamine without requiring harsh oxidants[7].
-
Nitromethane (MeNO₂): Chosen for the migration step due to its high dielectric constant (ε ≈ 35.9). It effectively stabilizes the highly reactive nitrenium ion intermediate without acting as a competing nucleophile[2].
Step-by-Step Methodology
Phase 1: O-Trifluoromethylation
-
Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the N-aryl-N-hydroxyacetamide (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
-
Reagent Addition: Cool the mixture to 0 °C. Add Togni Reagent II (1.2 equiv) portion-wise to control the exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Validation Checkpoint 1: Monitor via TLC. Once complete, concentrate the mixture and purify via flash column chromatography (hexanes/DCM).
-
Self-Validation: Confirm the isolation of the N-OCF₃ intermediate using ¹⁹F NMR. A sharp singlet near -58 ppm confirms successful O-trifluoromethylation[6]. Do not proceed to Phase 2 if unreacted starting material is present, as it will degrade under thermal stress.
Phase 2: Intramolecular OCF₃ Migration
-
Preparation: Transfer the purified N-OCF₃ intermediate into a heavy-walled pressure vessel. Dissolve in anhydrous MeNO₂ (1.0 M concentration).
-
Thermal Rearrangement: Seal the vessel and heat to 120 °C behind a blast shield for 20 hours. (Caution: Impure nitromethane is a shock-sensitive explosive under thermal stress; rigorous safety protocols are mandatory)[6].
-
Isolation: Cool to room temperature, transfer to a round-bottom flask, and remove the MeNO₂ in vacuo.
-
Purification & Validation Checkpoint 2: Purify the crude product via column chromatography. Confirm the ortho-selectivity via ¹H NMR (evaluating the coupling constants of the aromatic protons) and GC-MS[6].
Step-by-step experimental workflow for the synthesis of ortho-OCF3 anilines.
Comparative Analysis of Synthetic Strategies
To contextualize the experimental choices, the following table summarizes the quantitative and qualitative data across the three primary strategies for synthesizing trifluoromethoxylated arenes[2][3][8].
| Synthetic Strategy | Reagents / Catalyst | Operating Temp. | Regioselectivity | Functional Group Tolerance | Yield Range |
| Traditional Cross-Coupling | Aryl halides, AgOCF₃ or Cu(I) salts | 150 °C – 280 °C | Pre-determined by halide position | Low (harsh conditions degrade sensitive groups) | 20% – 50% |
| Photoredox C–H Functionalization | Ru(bpy)₃²⁺, N-OCF₃ reagents, Violet LED | Room Temp (25 °C) | Poor (yields ortho/meta/para mixtures) | Moderate to High | 30% – 65% |
| Intramolecular OCF₃ Migration | Togni Reagent II, MeNO₂ | 80 °C – 120 °C | Exclusive ortho-selectivity | High (tolerates esters, halides, cyano groups) | 70% – 95% |
Applications in Drug Development & Agrochemicals
The ability to selectively synthesize o-OCF₃ anilines has unlocked new chemical space for drug discovery and material sciences[9].
-
Pharmaceutical Scaffolds: Compounds like 2-(Trifluoromethoxy)aniline serve as direct precursors for biologically active molecules, such as 2-amino-6-(trifluoromethoxy)benzothiazole (SKA-35), a potent ion channel modulator[10]. The ortho-OCF₃ group forces the aniline nitrogen out of the aromatic plane through steric hindrance, modulating the pKa of the amine and altering its hydrogen-bonding network with target kinase pockets.
-
Agrochemical Intermediates: Derivatives such as 4-Fluoro-3-(trifluoromethoxy)aniline and 4-(Chlorodifluoromethoxy)aniline are critical building blocks for next-generation insecticides (e.g., Chlorfluazuron)[7][11]. The high lipophilicity imparted by the OCF₃ group enhances the penetration of these compounds through the chitinous exoskeletons of target pests.
References
-
Advances in the Development of Trifluoromethoxylation Reagents. MDPI.[Link]
-
Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. NIH PubMed Central.[Link]
-
Trifluoromethoxylation of Arenes: Synthesis of ortho‐Trifluoromethoxylated Aniline Derivatives by OCF3 Migration. SciSpace.[Link]
-
Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration. Semantic Scholar.[Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. JoVE.[Link]
-
Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent. NIH PubMed Central.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
- 7. evitachem.com [evitachem.com]
- 8. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. 2-(Trifluoromethoxy)aniline | 1535-75-7 [chemicalbook.com]
- 11. 4-(Chlorodifluoromethoxy)aniline | RUO | Supplier [benchchem.com]
Safety and Handling of 4,5-Dimethyl-2-(trifluoromethoxy)aniline: A Technical Protocol for High-Potency Intermediates
Topic: Safety and Handling of 4,5-Dimethyl-2-(trifluoromethoxy)aniline Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Chemical Context
In the high-stakes environment of medicinal chemistry and agrochemical synthesis, 4,5-Dimethyl-2-(trifluoromethoxy)aniline represents a specialized building block. It combines the electron-donating properties of a xylidine core (3,4-dimethylaniline) with the unique physicochemical attributes of the trifluoromethoxy (-OCF₃) group.
While specific toxicological data for this exact isomer is often proprietary or sparse in public literature, its structural components dictate a "worst-case" safety profile . This guide synthesizes established hazards of fluorinated anilines and xylidines to create a robust handling protocol. The presence of the -OCF₃ group at the ortho position enhances lipophilicity (LogP), potentially accelerating dermal absorption compared to unsubstituted aniline, while the aniline moiety retains its potential for methemoglobinemia.
Key Chemical Identifiers (Predicted/Analogous):
-
Chemical Class: Fluorinated Aromatic Amine
-
Molecular Formula: C₉H₁₀F₃NO
-
Molecular Weight: ~205.18 g/mol
-
Physical State: Likely a low-melting solid or viscous oil (based on congeners like 2-(trifluoromethoxy)aniline).
Hazard Identification & Toxicology
Core Directive: Treat this compound as a Category 1 Acute Toxin until empirically proven otherwise.
The Mechanism of Toxicity (Methemoglobinemia)
Like its parent compound aniline, 4,5-Dimethyl-2-(trifluoromethoxy)aniline is presumed to undergo hepatic N-hydroxylation. The resulting N-hydroxylamine metabolite enters erythrocytes, oxidizing Ferrous iron (Fe²⁺) in hemoglobin to Ferric iron (Fe³⁺), creating methemoglobin. This molecule cannot bind oxygen, leading to functional anemia and tissue hypoxia.
Critical Warning: The -OCF₃ group increases lipid solubility, which may facilitate crossing the blood-brain barrier, potentially leading to central nervous system (CNS) effects (dizziness, ataxia) before cyanosis becomes visible.
GHS Classification (Derived)
Based on Structure-Activity Relationships (SAR) with 3,4-dimethylaniline and 2-(trifluoromethoxy)aniline:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat 3/4 | Toxic/Harmful if swallowed. |
| Acute Toxicity (Dermal) | Cat 1/2 | Fatal/Toxic in contact with skin. (High Permeability Risk) |
| Acute Toxicity (Inhal.) | Cat 3 | Toxic if inhaled. |
| Eye Damage/Irritation | Cat 1/2A | Causes serious eye damage/irritation.[1] |
| STOT - RE | Cat 2 | May cause damage to organs (Blood/Spleen) through prolonged exposure. |
| Carcinogenicity | Cat 2 | Suspected of causing cancer (Based on xylidine analogs). |
Visualizing the Toxicity Pathway
The following diagram illustrates the metabolic activation pathway that necessitates strict exposure controls.
Caption: Metabolic activation pathway of fluorinated anilines leading to methemoglobinemia.
Engineering Controls & Personal Protective Equipment (PPE)[6]
The "Zero-Contact" Standard
Due to the high lipophilicity of the trifluoromethoxy group, standard nitrile gloves are insufficient for prolonged handling. The compound can permeate thin nitrile (<0.11 mm) in minutes.
Hierarchy of Controls Workflow
Caption: Operational hierarchy for handling high-permeability fluorinated anilines.
Specific PPE Requirements
-
Hand Protection:
-
Primary: Silver Shield® (Laminate) or Viton® gloves are required for direct handling or spill cleanup.
-
Touch/Dexterity: Double-layer nitrile (minimum 5 mil each) is acceptable only for incidental splash protection during micro-scale (<50 mg) weighing, provided gloves are changed immediately upon contamination.
-
-
Respiratory Protection:
-
Use a full-face respirator with Organic Vapor/P100 (OV/HEPA) cartridges if handling outside a fume hood cannot be avoided (e.g., equipment maintenance).
-
-
Body Protection:
-
Tyvek® lab coat or chemically resistant apron. Exposed skin on wrists/neck must be covered.
-
Storage and Stability Protocols
Chemical Incompatibilities
-
Oxidizers: Incompatible with strong oxidizing agents (e.g., fuming nitric acid, peroxides). Reaction may be vigorous and generate toxic nitrogen oxide (NOx) gases.
-
Acids: Reacts with mineral acids to form salts. While salts are generally less volatile, they retain toxic potential.
Storage Conditions
-
Atmosphere: Store under inert gas (Argon or Nitrogen). Anilines are prone to oxidation (darkening) upon air exposure.
-
Temperature: Refrigeration (2–8°C) is recommended to retard degradation.
-
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and cap corrosion.
Experimental Handling & Decontamination
Weighing and Transfer
-
Protocol: Never weigh this compound on an open bench. Use a localized balance enclosure or transfer inside a fume hood using a pre-tared vial.
-
Solubilization: Dissolve in solvent (e.g., DCM, DMSO) immediately after weighing to reduce dust/vapor hazard.
Decontamination & Cleaning Validation
Because the compound is colorless to pale yellow, visual inspection is unreliable.
-
Decon Solution: Use a solution of 10% HCl + 5% Surfactant (to protonate the amine, rendering it water-soluble and non-volatile) followed by an ethanol wipe.
-
Validation:
-
Method A (Colorimetric): Wipe surface with filter paper, then apply a drop of Ehrlich’s Reagent (p-dimethylaminobenzaldehyde). A yellow/orange stain indicates residual aniline.
-
Method B (Analytical): LC-MS swab test for critical equipment.
-
Emergency Response Protocols
Exposure Response
-
Skin Contact (CRITICAL):
-
IMMEDIATELY wipe off excess chemical with a dry cloth (do not spread it).
-
Wash with Polyethylene Glycol (PEG 300/400) or copious soap and water for 15 minutes. Note: Water alone is often ineffective for lipophilic fluoro-anilines.
-
Seek medical attention.[1][2][3] Alert ER to "Potential Aniline Toxicity/Methemoglobinemia."
-
-
Inhalation: Move to fresh air. Administer oxygen if breathing is labored.[2]
Medical Surveillance Note
Researchers frequently handling this compound should have a baseline G6PD (Glucose-6-Phosphate Dehydrogenase) deficiency test. G6PD-deficient individuals are at significantly higher risk for severe hemolysis if exposed to aniline derivatives.
Waste Disposal[7][9]
-
Classification: Hazardous Organic Waste (Halogenated).
-
Segregation: Do not mix with oxidizing waste streams (e.g., Chromic acid waste) to prevent fire/explosion.
-
Labeling: Clearly tag as "Toxic Fluorinated Amine."
References
-
PubChem. Aniline, 2-(trifluoromethoxy)- (Compound Summary). National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: 3,4-Dimethylaniline. (Proxy for xylidine core toxicity). Available at: [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Aniline. Available at: [Link]
- Kiese, M. (1966). The Biochemical Production of Ferrihemoglobin-Forming Derivatives from Aromatic Amines, and Mechanisms of Ferrihemoglobin Formation. Pharmacological Reviews.
Disclaimer: This guide is a technical resource for trained professionals. It does not replace the official Safety Data Sheet (SDS) provided by the specific chemical supplier.
Sources
Technical Guide: Handling & Safety Profile for 4,5-Dimethyl-2-(trifluoromethoxy)aniline
Topic: Material Safety Data Sheet (MSDS) for 4,5-Dimethyl-2-(trifluoromethoxy)aniline Content Type: In-Depth Technical Guide / Predictive Safety Profile Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Architecture
Status: Novel Chemical Entity (NCE) / Research Intermediate Role: Senior Application Scientist
In the context of medicinal chemistry and lead optimization, 4,5-Dimethyl-2-(trifluoromethoxy)aniline represents a strategic "hybrid" building block. It combines the steric bulk and electron-donating properties of the dimethyl-aniline core with the lipophilic, metabolically stable trifluoromethoxy (-OCF
Critical Note: As a specialized research intermediate, a standardized commercial MSDS is often unavailable. This guide provides a Predictive Safety Profile derived from Structure-Activity Relationship (SAR) analysis of the parent scaffold (aniline) and closest structural analogs (2-(trifluoromethoxy)aniline and 3,4-dimethylaniline).
Physicochemical Identification
| Property | Value (Predicted/Experimental) | Context |
| Chemical Name | 4,5-Dimethyl-2-(trifluoromethoxy)benzenamine | IUPAC Nomenclature |
| Molecular Formula | C | - |
| Molecular Weight | 205.18 g/mol | - |
| Physical State | Viscous Liquid or Low-Melting Solid | Mp predicted ~25-35°C based on OCF |
| LogP (Predicted) | ~3.1 - 3.4 | High lipophilicity due to -OCF |
| Boiling Point | ~210 - 220°C | Estimated at 760 mmHg. |
| Solubility | DMSO, Methanol, DCM | Insoluble in water. |
Hazard Architecture (GHS Classification)
The safety profile of this compound is dominated by the Aniline pharmacophore. Researchers must assume the compound acts as a Methemoglobinemia Inducer until proven otherwise.
Core Hazard Logic
The -OCF
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).
-
Skin/Eye Corrosion: Category 2 (Irritant).
-
Specific Target Organ Toxicity (STOT-RE): Category 2 (Blood/Spleen - Methemoglobinemia).
Visualizing the Hazard Cascade
The following diagram illustrates the biological mechanism of toxicity and the required barrier controls.
Figure 1: Hazard Cascade illustrating the critical pathway of aniline-induced toxicity and the specific engineering controls required to interrupt exposure.
Operational Protocols: Handling & Synthesis
Objective: Establish a self-validating workflow that prevents exposure and ensures chemical integrity.
Storage & Stability
-
Oxidation Sensitivity: Anilines darken upon oxidation. The electron-rich dimethyl ring makes this compound susceptible to air oxidation.
-
Protocol: Store under Argon or Nitrogen atmosphere.
-
Temperature: Refrigerate (2-8°C).
-
Container: Amber glass with Teflon-lined cap.
Synthesis Workflow (Retrosynthetic Context)
Understanding the synthesis helps anticipate impurities (e.g., unreacted fluorinated precursors).
Common Route:
-
Precursor: 1,2-Dimethyl-4-(trifluoromethoxy)benzene.
-
Nitration: Introduction of -NO
(Isomer separation required). -
Reduction: Hydrogenation (H
/Pd-C) or Fe/HCl to the aniline.
Handling Protocol (The "Red Zone" Method)
For novel anilines, use a "Red Zone" designation in the lab.
-
Preparation:
-
Don PPE: Safety glasses, lab coat, double nitrile gloves (0.11 mm min thickness).
-
Prepare a 10% bleach solution or Decon 90 for immediate decontamination of surfaces.
-
-
Transfer:
-
Weighing must occur inside the fume hood. Do not transport open vials across the lab.
-
Use a disposable spatula to prevent cross-contamination.
-
-
Quenching:
-
Treat all glassware with dilute HCl (to protonate the amine, rendering it non-volatile salt) before removing from the hood for washing.
-
Emergency Response Logic
Principle: Rapid intervention to reverse methemoglobinemia.
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | Wash > 15 mins with soap/water. Do NOT use alcohol. | Alcohol increases vasodilation and dermal absorption of lipophilic anilines. |
| Inhalation | Move to fresh air. Administer Oxygen . | Counteract potential hypoxia from hemoglobin binding. |
| Ingestion | Do NOT induce vomiting. Transport to ER. | Risk of aspiration pneumonia; systemic toxicity requires IV intervention. |
| Medical Note | Suggest Methylene Blue therapy. | Methylene blue accelerates the reduction of MetHb back to Hemoglobin. |
Synthesis & Application Context
Why this molecule?
In drug discovery, the Trifluoromethoxy (-OCF
-
Conformation: The -OCF
group twists out of the plane of the benzene ring, creating a unique 3D shape that can improve selectivity for enzyme pockets (e.g., Kinase hinge regions). -
Metabolic Block: Placing the -OCF
at the ortho position (C2) blocks metabolic attack at that site, while the methyl groups at C4/C5 modulate the electronics of the amine.
Experimental Workflow Visualization
The following diagram details the logical flow from synthesis to waste disposal, ensuring a closed-loop safety system.
Figure 2: Operational workflow emphasizing the acidification step (Step 3) to neutralize volatility before disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7836, 2-(Trifluoromethoxy)aniline. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier - Aniline and its derivatives: Toxicological summary. Retrieved from [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Context on OCF3 properties). Retrieved from [Link]
Sources
Biological activity of compounds with trifluoromethoxy groups.
The Trifluoromethoxy Motif ( ): A Physicochemical and Biological Masterkey
Executive Summary
In modern medicinal chemistry, the trifluoromethoxy group (
This guide details the biological activity, physicochemical rationale, and experimental validation of
Physicochemical Profiling: The "Super-Ether" Effect
To understand the biological activity of
Electronic and Lipophilic Comparison
The
Table 1: Comparative Physicochemical Parameters
| Property | Methoxy ( | Trifluoromethyl ( | Trifluoromethoxy ( | Biological Implication |
| Hammett | -0.27 (Donor) | 0.54 (EWG) | 0.35 (EWG) | Modulates pKa of nearby amines; deactivates aromatic rings against oxidation. |
| Hammett | 0.12 | 0.43 | 0.40 | Strong inductive withdrawal stabilizes metabolic soft spots. |
| Hansch | -0.02 | 0.88 | 1.04 | |
| Conformation | Planar ( | Rotates | Orthogonal ( | Creates unique 3D vectors for target binding pockets. |
The Orthogonal Conformation
A critical, often overlooked feature is the conformation. The
-
Mechanism: This twist is driven by the steric bulk of the fluorine atoms and the anomeric effect (hyperconjugation between the oxygen lone pair and the C-F antibonding orbital).
-
Impact: This "escape from flatland" allows
compounds to fit into hydrophobic pockets that planar molecules cannot access, enhancing selectivity.
Figure 1: Conformational shift from planar methoxy to orthogonal trifluoromethoxy, altering binding topology.
Biological Implications[1][2][3][4][5][6][7]
Metabolic Blockade
The primary biological advantage of
-
O-Dealkylation: Cytochrome P450 enzymes rapidly oxidize the C-H bonds in
, leading to formaldehyde release and phenol formation (rapid clearance). The C-F bond in is one of the strongest in organic chemistry (~485 kJ/mol), rendering it inert to this pathway. -
Ring Oxidation: The electron-withdrawing nature of
deactivates the aromatic ring, protecting it from electrophilic attack by metabolic enzymes.
CNS Penetration (The Riluzole Effect)
For drugs targeting the Central Nervous System (CNS), the Blood-Brain Barrier (BBB) is the ultimate gatekeeper. The high lipophilicity (Hansch
Case Study: Riluzole (ALS Therapy)[8]
Riluzole (2-amino-6-trifluoromethoxybenzothiazole) is the quintessential example of the
-
Mechanism: Blocks voltage-gated sodium channels and inhibits glutamate release.[5][6]
-
Role of
:-
Potency: The lipophilic
group anchors the molecule into the hydrophobic binding site of the sodium channel. -
Pharmacokinetics: Without the fluorination, a simple methoxy analog would suffer rapid O-demethylation and poor CNS penetration, rendering the drug ineffective for a neurodegenerative disease.
-
Figure 2: The mechanistic contribution of the trifluoromethoxy group to Riluzole's efficacy in ALS.
Experimental Protocols
To validate the biological advantages of incorporating a
Protocol: Comparative Microsomal Stability
Objective: To quantify the metabolic stability improvement of
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system.
-
Test compounds: Analog A (
) and Analog B ( ). -
LC-MS/MS.
Step-by-Step Methodology:
-
Preparation: Prepare 10 mM stock solutions of Analog A and B in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).
-
Incubation: Pre-incubate compounds with HLM (0.5 mg/mL protein) at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to initiate metabolism.
-
Sampling: Aliquot samples at
minutes. -
Quenching: Immediately add ice-cold acetonitrile containing an internal standard to stop the reaction.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS monitoring parent ion depletion.
-
Calculation: Plot
vs. time. The slope determines half-life ( ) and Intrinsic Clearance ( ).
Success Metric: The
Protocol: LogD Lipophilicity Assay (Shake-Flask Method)
Objective: To confirm lipophilicity enhancement.
-
Phase Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.
-
Equilibration: Dissolve test compound in the octanol phase.
-
Partitioning: Mix equal volumes of octanol and PBS phases. Shake for 1 hour; centrifuge to separate phases.
-
Quantification: Measure concentration in both phases using HPLC-UV.
-
Calculation:
.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Journal of Medicinal Chemistry. (2025). Retrieved from 7
-
Riluzole: Mechanism of Action and Clinical Data. Wikipedia / DrugBank. Retrieved from 3
-
Physicochemical Properties of Fluorinated Groups. MDPI Molecules. (2025). Retrieved from 2
-
Analysis of Intermolecular Interactions of Fluorinated Ethers. PubMed. (2004). Retrieved from 8
-
Comparative Guide to Trifluoromethoxy vs. Methoxy Groups. BenchChem. Retrieved from 9[9]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Riluzole - Wikipedia [en.wikipedia.org]
- 4. als-mnd.org [als-mnd.org]
- 5. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the intermolecular interactions between CH3OCH3, CF3OCH3, CF3OCF3, and CH2F2, CHF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Synthetic Protocols: 4,5-Dimethyl-2-(trifluoromethoxy)aniline
Document ID: AN-2026-03-DMTA
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic utility of 4,5-Dimethyl-2-(trifluoromethoxy)aniline. This aniline derivative is a valuable building block, combining the electronically unique properties of the trifluoromethoxy (OCF₃) group with a substituted aromatic core. The OCF₃ group is a critical substituent in modern medicinal chemistry, known for its ability to enhance metabolic stability, increase lipophilicity, and modulate pKa, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide details key physicochemical properties, safety and handling procedures, and robust, step-by-step synthetic protocols for its application in constructing more complex molecular architectures.
Compound Profile and Physicochemical Properties
4,5-Dimethyl-2-(trifluoromethoxy)aniline serves as a versatile intermediate. The electron-donating methyl groups and the strongly electron-withdrawing trifluoromethoxy group create a unique electronic environment on the aniline ring, influencing its reactivity in subsequent chemical transformations.
Table 1: Physicochemical and Spectroscopic Data Summary
| Property | Value / Description |
| Molecular Formula | C₉H₁₀F₃NO |
| Molecular Weight | 205.18 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| ¹H NMR (Predicted) | Aromatic protons (2H, singlets or narrow doublets), NH₂ protons (2H, broad singlet), Methyl protons (6H, two distinct singlets). |
| ¹³C NMR (Predicted) | Aromatic carbons (6 signals), Methyl carbons (2 signals), CF₃ carbon (quartet due to ¹JCF coupling). |
| ¹⁹F NMR (Predicted) | A single resonance around -58 to -60 ppm (relative to CFCl₃), characteristic of the OCF₃ group. |
| Key IR Peaks (cm⁻¹) | N-H stretching (3300-3500), C-H stretching (2850-3000), C=C aromatic stretching (1500-1600), C-O-C stretching (~1250), C-F stretching (1100-1200). |
Safety, Handling, and Storage
As with all aniline derivatives, 4,5-Dimethyl-2-(trifluoromethoxy)aniline should be handled with care, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[3][4] All handling should be performed in a well-ventilated chemical fume hood.[2][5]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[6]
-
Ingestion: Rinse mouth and seek immediate medical attention. Do not induce vomiting.[3]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
Synthetic Protocols and Applications
The primary utility of this aniline lies in the reactivity of its amino group and its potential for further functionalization of the aromatic ring. The following protocols are foundational for its use as a synthetic intermediate.
Protocol 1: Diazotization and Sandmeyer-Type Reactions
The conversion of the primary amino group to a diazonium salt is a cornerstone of aniline chemistry, enabling its replacement with a wide variety of substituents. The diazonium intermediate is highly versatile but must be prepared and used in situ at low temperatures due to its instability.
Experimental Protocol: Conversion to 4,5-Dimethyl-2-(trifluoromethoxy)bromobenzene
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 4,5-Dimethyl-2-(trifluoromethoxy)aniline (1.0 eq.) in a 3M solution of hydrobromic acid (HBr, 3.0 eq.).
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The aniline salt may precipitate, which is expected.
-
Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, ensuring the internal temperature does not exceed 5 °C. The reaction mixture should turn from a slurry to a clear solution, indicating the formation of the diazonium salt. Stir for an additional 20 minutes at 0-5 °C.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq.) in 48% HBr (2.0 eq.) at room temperature. Cool this solution to 0 °C.
-
Coupling: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will occur.
-
Work-up: After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature and stir for 1-2 hours. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with 1M NaOH, then with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Caption: Workflow for the Sandmeyer reaction of the title aniline.
Protocol 2: Synthesis of Amides and Sulfonamides
Acylation of the amino group is a fundamental transformation used to generate amide and sulfonamide moieties, which are prevalent in pharmaceuticals due to their chemical stability and ability to act as hydrogen bond donors and acceptors.
Experimental Protocol: Synthesis of a Benzamide Derivative
-
Reaction Setup: Dissolve 4,5-Dimethyl-2-(trifluoromethoxy)aniline (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq.) or pyridine (1.5 eq.), to the solution and stir.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers sequentially with 1M HCl, water, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude amide can be purified by recrystallization or flash column chromatography.
Caption: General workflow for amide and sulfonamide synthesis.
Protocol 3: Synthesis of Heterocyclic Scaffolds
Aniline derivatives are critical starting materials for building a vast array of nitrogen-containing heterocycles. For instance, the Paal-Knorr pyrrole synthesis allows for the construction of N-aryl pyrroles from anilines and 1,4-dicarbonyl compounds.
Experimental Protocol: Paal-Knorr Pyrrole Synthesis
-
Reaction Setup: In a round-bottom flask, combine 4,5-Dimethyl-2-(trifluoromethoxy)aniline (1.0 eq.) and a 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1.1 eq.) in a suitable solvent such as acetic acid or toluene.[7]
-
Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to reflux (typically 80-120 °C) for 4-12 hours.[7]
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting aniline by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.[7] A solid product may precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with water. If the product is an oil, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Dry the collected solid or the concentrated organic extract. The crude pyrrole derivative can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.
Caption: Paal-Knorr synthesis of an N-aryl pyrrole.
References
- TCI AMERICA. (2018, July 6). Safety Data Sheet: 4-(Trifluoromethoxy)aniline.
- Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: 3-(Trifluoromethoxy)aniline.
- Fisher Scientific. (2025, December 25). Safety Data Sheet: 5-Fluoro-2-(trifluoromethoxy)aniline.
- CymitQuimica. (2026, February 20). Safety Data Sheet: 2,6-Dimethyl-4-(trifluoromethyl)aniline.
- TCI Chemicals. (2023, April 3). Safety Data Sheet: N,N-Dimethyl-2-(trifluoromethyl)aniline.
-
Feng, J., & Li, Z. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53789. Available at: [Link]
-
Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. (2010, February 23). OSTI.GOV. Available at: [Link]
-
Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. osti.gov [osti.gov]
Application Note: 4,5-Dimethyl-2-(trifluoromethoxy)aniline in Advanced Pharmaceutical Synthesis
Introduction & Chemical Rationale
The incorporation of fluorine into active pharmaceutical ingredients (APIs) has revolutionized modern drug design. While the trifluoromethyl (
4,5-Dimethyl-2-(trifluoromethoxy)aniline represents a highly specialized, next-generation building block. The strategic placement of functional groups on this aniline derivative serves specific mechanistic purposes in structure-activity relationship (SAR) optimization:
-
The ortho-
Group: Acts as a "super-halogen." It provides strong electron-withdrawing effects via induction while donating electron density via resonance. In biological systems, it enhances metabolic stability and lipophilicity without the extreme rigid electron-withdrawing penalty of a group[1]. -
The 4,5-Dimethyl Substitution: These methyl groups serve as "steric locks." By occupying the meta and para positions relative to the amine, they block common sites of cytochrome P450-mediated aromatic oxidation. Furthermore, they restrict the rotational freedom of adjacent pharmacophores, locking the molecule into a bioactive conformation.
This application note provides researchers with validated methodologies, mechanistic insights, and troubleshooting strategies for integrating 4,5-Dimethyl-2-(trifluoromethoxy)aniline into complex pharmaceutical intermediates, such as kinase inhibitors, PPARγ modulators[2], and novel antimicrobial Schiff bases[3].
Physicochemical Profile & Quantitative Data
Understanding the physical properties of this intermediate is critical for optimizing reaction conditions, particularly in solvent selection and purification strategies. The
| Property | Value / Description | Impact on Synthesis |
| Molecular Formula | N/A | |
| Molecular Weight | 205.18 g/mol | N/A |
| Appearance | Clear to light-yellow liquid | Susceptible to air oxidation; store under inert gas. |
| Estimated LogP | ~3.2 | High lipophilicity requires non-polar or biphasic extraction methods. |
| Nucleophilicity | Moderate to Low | The ortho- |
| Steric Hindrance | High | The combination of ortho and meta substituents requires bulky, electron-rich phosphine ligands (e.g., BrettPhos) for cross-coupling. |
Synthetic Workflows and Mechanistic Pathways
The utility of 4,5-Dimethyl-2-(trifluoromethoxy)aniline spans several critical synthetic pathways. Below is a logical map of how this intermediate is deployed in drug discovery workflows.
Figure 1: Divergent synthetic workflows utilizing 4,5-Dimethyl-2-(trifluoromethoxy)aniline in drug discovery.
Palladium-Catalyzed C-N Cross-Coupling
The synthesis of diarylamines (common in kinase inhibitors) using this aniline is challenging due to the steric bulk of the 4,5-dimethyl groups and the deactivated nature of the nitrogen caused by the ortho-
Figure 2: Mechanistic catalytic cycle for the Buchwald-Hartwig cross-coupling of hindered anilines.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . They include in-process controls (IPCs) to ensure that causality and reaction progress are continuously monitored, minimizing the risk of late-stage failure.
Protocol A: Buchwald-Hartwig Amination (Diarylamine Synthesis)
Objective: Couple 4,5-Dimethyl-2-(trifluoromethoxy)aniline with a generic aryl bromide (Ar-Br) to form a secondary diarylamine.
Reagents & Causality:
-
Precatalyst:
(2.5 mol%) or Pd(OAc)2. -
Ligand: BrettPhos (5 mol%) – Chosen specifically because its size accommodates the ortho-
group while preventing multi-arylation. -
Base: Sodium tert-butoxide (NaOtBu, 1.5 eq) – Strong enough to deprotonate the coordinated amine intermediate.
-
Solvent: Anhydrous Toluene – Allows for high-temperature reflux (
) necessary to drive the sterically hindered reductive elimination.
Step-by-Step Methodology:
-
Preparation (Glovebox/Schlenk Line): Flame-dry a Schlenk flask. Under an argon atmosphere, charge the flask with Ar-Br (1.0 mmol),
(0.025 mmol), BrettPhos (0.05 mmol), and NaOtBu (1.5 mmol). -
Aniline Addition: Dissolve 4,5-Dimethyl-2-(trifluoromethoxy)aniline (1.2 mmol) in anhydrous toluene (5 mL) and add to the flask via syringe.
-
Reaction: Heat the mixture to
with vigorous stirring for 12 hours. -
In-Process Control (IPC) 1: At 4 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation: Look for the disappearance of the Ar-Br peak and the emergence of the product mass
. If unreacted Ar-Br remains after 12 hours, the catalyst may have poisoned; do not add more aniline, add 1 mol% Pd/Ligand complex. -
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). The
group makes the product highly non-polar; expect it to elute early.
Protocol B: Amidation via HATU Coupling
Objective: Synthesize an amide-linked pharmacophore. The reduced nucleophilicity of the aniline requires a highly reactive coupling agent.
Reagents & Causality:
-
Coupling Agent: HATU (1.2 eq) – Generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, essential for overcoming the electron-withdrawing effect of the
group. -
Base: N,N-Diisopropylethylamine (DIPEA, 3.0 eq) – Non-nucleophilic base to deprotonate the carboxylic acid and neutralize the system.
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, dissolve the target carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (4 mL). Add DIPEA (3.0 mmol). Stir at room temperature for 15 minutes.
-
IPC 1: The solution should turn a distinct yellow color, indicating the formation of the active HOAt ester.
-
-
Coupling: Add 4,5-Dimethyl-2-(trifluoromethoxy)aniline (1.1 mmol) dropwise. Stir at
for 16 hours. (The slight heating compensates for the steric hindrance of the 4,5-dimethyl groups). -
IPC 2: TLC (TLC silica gel 60 F254, 7:3 Hexane:EtOAc). Validation: The aniline starting material (visualized under UV 254 nm or with ninhydrin stain) should be consumed.
-
Workup: Quench the reaction with saturated aqueous
(10 mL). Extract with EtOAc ( mL). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted aniline), water, and brine. -
Isolation: Dry over anhydrous
, filter, and concentrate.
Protocol C: Schiff Base Condensation (Antimicrobial Precursors)
Objective: Form an imine (Schiff base) by reacting the aniline with an aromatic aldehyde, a common motif in antimicrobial and antimalarial drug discovery[3].
Step-by-Step Methodology:
-
Reaction Setup: Combine 4,5-Dimethyl-2-(trifluoromethoxy)aniline (1.0 mmol) and the target aromatic aldehyde (1.0 mmol) in absolute ethanol (10 mL).
-
Catalysis & Dehydration: Add 2-3 drops of glacial acetic acid (catalyst) and 1.0 g of activated 4Å molecular sieves (to drive the equilibrium forward by absorbing water).
-
Reflux: Heat the mixture to reflux (
) for 6-8 hours. -
Isolation: Filter the hot solution to remove molecular sieves. Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath. The highly crystalline Schiff base will precipitate. Filter and wash with cold ethanol.
Troubleshooting & Quality Control
-
Oxidation of Starting Material: Anilines are prone to oxidation, turning dark brown or purple over time. Solution: If the 4,5-Dimethyl-2-(trifluoromethoxy)aniline reagent is discolored, distill it under reduced pressure prior to use, or pass it through a short plug of basic alumina.
-
Low Yield in Buchwald-Hartwig: If the reaction stalls, the culprit is often trace oxygen or water destroying the Pd(0) catalyst. Solution: Ensure rigorous Schlenk techniques. Degas solvents via three freeze-pump-thaw cycles.
-
Incomplete Amidation: If HATU coupling fails, the steric bulk of the carboxylic acid combined with the hindered aniline may be too high. Solution: Convert the carboxylic acid to an acyl chloride using oxalyl chloride and catalytic DMF, then react with the aniline in the presence of pyridine or DMAP.
References
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Center for Biotechnology Information (PMC). Available at:[Link][1]
-
Synthesis, characterization and biological applications of novel Schiff bases of 2-(trifluoromethoxy) aniline. ResearchGate / Journal of Chinese Pharmaceutical Sciences. Available at:[Link][3]
-
Practical, Highly Convergent, Asymmetric Synthesis of a Selective PPARγ Modulator. Organic Process Research & Development - ACS Publications. Available at:[Link][2]
Sources
Application of 4,5-Dimethyl-2-(trifluoromethoxy)aniline in agrochemical development.
APPLICATION NOTE: AN-2026-03 Topic : Design and Synthesis of Next-Generation Succinate Dehydrogenase Inhibitors (SDHIs) Utilizing 4,5-Dimethyl-2-(trifluoromethoxy)aniline Target Audience : Agrochemical Researchers, Synthetic Chemists, and Formulation Scientists
Introduction & Mechanistic Rationale
The incorporation of fluorine into agrochemical active ingredients has revolutionized crop protection, significantly altering physicochemical properties such as metabolic stability, lipophilicity, and target-site binding affinity[1]. Among fluorinated motifs, the trifluoromethoxy group (
In the development of modern Succinate Dehydrogenase Inhibitors (SDHIs), the aniline moiety plays a critical role in anchoring the fungicide within the ubiquinone-binding pocket (Q-site) of mitochondrial Complex II[3]. By utilizing 4,5-Dimethyl-2-(trifluoromethoxy)aniline , researchers can exploit a highly synergistic structural effect:
-
Ortho-Trifluoromethoxy Effect : The
group at the 2-position forces the adjacent carboxamide bond into a thermodynamically stable out-of-plane conformation. This specific dihedral angle optimizes hydrogen bonding with key amino acid residues in the Q-site of the fungal pathogen[4]. -
4,5-Dimethyl Substitution : The dual methyl groups increase the overall hydrophobicity of the molecule, enhancing cuticular penetration in plant tissues, while providing steric bulk that tightly packs against the hydrophobic walls of the target enzyme, a mechanism critical for the efficacy of modern emulsifiable concentrate formulations[5].
Mechanistic Pathway Visualization
To understand the biological target site, the diagram below illustrates the electron transport chain interruption caused by SDHI fungicides utilizing fluorinated aniline cores.
Fig 1. Mechanism of action of SDHI fungicides at the mitochondrial Complex II.
Synthetic Methodology & Protocols
The following protocol details the coupling of 4,5-Dimethyl-2-(trifluoromethoxy)aniline with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (DFMMP-Cl) to generate a highly active SDHI candidate.
Causality & Experimental Design : Tetrahydrofuran (THF) is selected as the solvent due to its aprotic nature and excellent solubilizing properties for both the fluorinated aniline and the pyrazole acid chloride. Triethylamine (TEA) acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction to completion and preventing the protonation of the weakly nucleophilic aniline.
Protocol A: Amidation and Purification
Self-Validating System: This protocol incorporates Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) checkpoints to ensure intermediate consumption and final product purity without relying on downstream functional assays.
Step 1: Reagent Preparation
-
Flame-dry a 250 mL round-bottom flask under a continuous nitrogen (
) stream to eliminate ambient moisture, which would otherwise hydrolyze the highly reactive DFMMP-Cl. -
Dissolve 4,5-Dimethyl-2-(trifluoromethoxy)aniline (10.0 mmol, 1.0 eq) in 50 mL of anhydrous THF.
-
Add Triethylamine (15.0 mmol, 1.5 eq) to the solution and cool the mixture to 0°C using an ice-water bath.
Step 2: Coupling Reaction 4. Dissolve DFMMP-Cl (10.5 mmol, 1.05 eq) in 20 mL of anhydrous THF. 5. Add the DFMMP-Cl solution dropwise to the reaction flask over 30 minutes. Note: Strict temperature control (0°C) during addition prevents exothermic side reactions and dimer formation. 6. Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 4 hours. Validation Checkpoint 1: Perform TLC (Hexane:Ethyl Acetate, 3:1 v/v). The reaction is complete when the aniline spot (higher Rf) is fully consumed.
Step 3: Workup and Isolation
7. Quench the reaction by adding 50 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (
Step 4: Recrystallization
10. Dissolve the crude solid in a minimum volume of boiling ethanol. Slowly add water until the solution becomes slightly turbid, then allow it to cool to room temperature, followed by incubation at 4°C overnight.
11. Filter the resulting crystals and dry under vacuum at 45°C for 12 hours.
Validation Checkpoint 2: Analyze the final crystals via HPLC (C18 column, Acetonitrile/Water gradient). Proceed to biological assays only if purity is
Fig 2. Step-by-step synthetic workflow for the SDHI candidate.
Biological Evaluation: In Vitro Fungicidal Assay
To validate the efficacy of the synthesized candidate, an in vitro microtiter plate assay against Rhizoctonia solani (a primary agricultural target for SDHIs) is conducted.
Protocol B: Microtiter Mycelial Growth Inhibition
-
Prepare a stock solution of the synthesized SDHI candidate in analytical grade DMSO (10,000 ppm).
-
Dilute the stock into Potato Dextrose Broth (PDB) to achieve final test concentrations ranging from 0.01 to 10 ppm. Crucial: Maintain final DMSO concentration below 1% to prevent baseline solvent toxicity.
-
Inoculate 96-well plates with a standardized mycelial suspension of R. solani.
-
Incubate the plates at 25°C in the dark for 72 hours.
-
Measure the optical density (OD) at 600 nm to quantify mycelial mass. Calculate the
(concentration inhibiting 50% of growth) using non-linear regression analysis.
Quantitative Data Summary
The structural modifications introduced by the 4,5-dimethyl and 2-trifluoromethoxy groups significantly enhance both the physical properties and the biological activity of the resulting carboxamide compared to un-substituted baselines.
Table 1: Physicochemical and Biological Profiling of Carboxamide Derivatives
| Compound Variant (Aniline Core) | LogP (Calculated) | Melting Point (°C) | |
| Unsubstituted Aniline | 2.45 | 1.85 | 110 - 112 |
| 2-(Trifluoromethoxy)aniline | 3.10 | 0.42 | 125 - 127 |
| 4,5-Dimethyl-2-(trifluoromethoxy)aniline | 4.05 | 0.08 | 142 - 144 |
Data Interpretation: The addition of the 4,5-dimethyl groups increases the LogP from 3.10 to 4.05, placing it in the optimal range (LogP 3-5) for cuticular penetration and systemic mobility in plants. This translates to a profound 5-fold increase in intrinsic fungicidal activity (
References
1.[2] Title : 2-(Trifluoromethoxy)aniline - Chem-Impex Source : chemimpex.com URL :
2.[5] Title : WO2019195591A1 - Emulsifiable concentrate formulations of sdhi fungicides Source : google.com (Patents) URL :
3.[4] Title : Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation Source : rhhz.net URL :
4.[3] Title : Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides Source : researchgate.net URL :
5.[1] Title : Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents Source : nih.gov URL :
Sources
- 1. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 5. WO2019195591A1 - Emulsifiable concentrate formulations of sdhi fungicides - Google Patents [patents.google.com]
4,5-Dimethyl-2-(trifluoromethoxy)aniline as a building block for heterocyclic compounds
Application Note: 4,5-Dimethyl-2-(trifluoromethoxy)aniline as a Modular Scaffold for Fluorinated Heterocycles
Executive Summary & Strategic Value
In modern drug discovery, the "fluorine scan" is a critical optimization step.[1][2] 4,5-Dimethyl-2-(trifluoromethoxy)aniline represents a high-value "privileged structure" that combines two powerful medicinal chemistry strategies:
-
The Trifluoromethoxy Effect: The
group acts as a "super-halogen."[3][1][2] It is electronically similar to chlorine (electron-withdrawing) but sterically larger and significantly more lipophilic ( ).[3][2] It enhances metabolic stability without sacrificing solubility.[1][2] -
Metabolic Blocking: The 4,5-dimethyl substitution pattern effectively blocks the para- and meta-positions relative to the amine, preventing rapid oxidative metabolism (e.g., hydroxylation) often seen in simple aniline scaffolds.[3]
This guide details the use of this aniline as a primary building block for synthesizing Quinolines and Benzimidazoles , two of the most prevalent heterocycles in kinase inhibitors and GPCR ligands.[1]
Chemical Profile & Reactivity Analysis
| Property | Data / Characteristic | Impact on Synthesis |
| Structure | Aniline core with ortho- | Nucleophilicity: The methyl groups (electron-donating) counteract the inductive withdrawal of |
| Electronic State | Regioselectivity: The 4-position is blocked.[3][2] Electrophilic aromatic substitution (SEAr) will favor the 6-position (ortho to amine, para to | |
| Lipophilicity | High LogP contribution | Requires non-polar or dipolar aprotic solvents (DCM, DMF, DMSO) for optimal solubility.[1] |
| Stability | Compatible with harsh cyclization conditions (e.g., Polyphosphoric acid, high temp).[1] |
Application I: Synthesis of 8-(Trifluoromethoxy)-5,6-dimethylquinolines
Mechanism: Modified Skraup/Doebner-Miller or Iodine-Mediated Oxidative Annulation.[3][1][2] Target Class: Kinase Inhibitors (Type II), Antimalarials.[1][2]
Protocol: Iodine-Mediated Oxidative Cyclization
Rationale: Traditional Skraup reactions use harsh sulfuric acid/oxidants.[1][2] This modern protocol uses molecular iodine (
Reagents:
-
Substrate: 4,5-Dimethyl-2-(trifluoromethoxy)aniline (1.0 equiv)
-
Coupling Partner: Phenylacetaldehyde or saturated aldehydes (1.2 equiv)[3][2]
-
Catalyst/Oxidant:
(20 mol%)[3] -
Solvent: DMSO (acts as solvent and co-oxidant)[3]
-
Temperature: 100°C
Step-by-Step Procedure:
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-Dimethyl-2-(trifluoromethoxy)aniline (1.0 mmol, 219 mg) in DMSO (3.0 mL).
-
Addition: Add the aldehyde (1.2 mmol) followed by molecular iodine (
, 0.2 mmol, 51 mg). -
Reaction: Seal the flask (open to air or
balloon can enhance yield) and heat to 100°C for 12 hours. -
Workup: Cool to room temperature. Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine (color changes from dark brown to yellow/clear).[3][2] -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate.[1][2] -
Purification: Flash column chromatography on silica gel.
Expected Yield: 75-85% Key Advantage: The 4,5-dimethyl groups direct the cyclization exclusively to the vacant 6-position (which becomes C8 in the quinoline numbering), preventing isomer mixtures.[3]
Application II: Synthesis of 4-(Trifluoromethoxy)-6,7-dimethylbenzimidazoles
Mechanism: Oxidative Condensation with Aldehydes.[1][2] Target Class: Anti-parasitic agents, Proton Pump Inhibitors.[1][2]
Protocol: Sodium Metabisulfite-Mediated Condensation
Rationale:[3][2] This method avoids the use of toxic oxidants like nitrobenzene and works well with electron-rich anilines.[3][1][2]
Reagents:
-
Substrate: 4,5-Dimethyl-2-(trifluoromethoxy)aniline (1.0 equiv)
-
Oxidant:
(Sodium metabisulfite) (1.2 equiv)[3][2] -
Temperature: 120°C
Step-by-Step Procedure:
-
Mixing: Dissolve the aniline (1.0 mmol) and aldehyde (1.0 mmol) in DMF (5 mL).
-
Activation: Add
(1.2 mmol). -
Heating: Heat the mixture to 120°C for 6-8 hours.
-
Mechanistic Insight: The bisulfite adduct forms in situ, facilitating the nucleophilic attack of the aniline nitrogen, followed by ring closure and oxidation.[1]
-
-
Precipitation: Pour the hot reaction mixture into ice-cold water (20 mL). The benzimidazole product often precipitates as a solid.[1][2]
-
Filtration/Purification: Filter the solid. If oily, extract with DCM.[1][2] Recrystallize from Ethanol/Water.[1][2]
Visualizing the Workflow & Logic
The following diagram illustrates the divergent synthesis pathways and the structural rationale for using this specific scaffold.
Caption: Divergent synthetic pathways transforming the 4,5-dimethyl-2-OCF3 aniline scaffold into bioactive heterocycles.
Troubleshooting & Optimization
| Issue | Probable Cause | Expert Solution |
| Low Yield (Quinoline) | Incomplete oxidation or steric hindrance.[3][2] | Ensure |
| Regioisomer Mixtures | Unlikely with 4,5-dimethyl pattern.[3][1][2] | If observed, check purity of starting aniline.[1][2] The 4,5-dimethyl substitution should force reaction at the 6-position.[3][1][2] |
| Solubility Issues | High lipophilicity of product. | Avoid Methanol/Ethanol for extraction.[1][2] Use Ethyl Acetate or DCM.[1][2] |
| Dark Tarry Impurities | Polymerization of aniline.[1][2] | Add the aniline slowly to the aldehyde/oxidant mixture (Inverse Addition) to keep aniline concentration low.[1][2] |
References
-
Xiang, J.-C., et al. (2017). "Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids."[1][2][4][5] The Journal of Organic Chemistry, 82(17), 9210–9216.[1][4][5] [3][2]
- Relevance: Establishes the iodine-mediated oxidative annulation protocol adapted in Applic
-
Leroux, F. R., et al. (2014). "Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery."[1][2] Current Topics in Medicinal Chemistry, 14(7).
- Relevance: Authoritative review on the metabolic and physicochemical benefits of the group.
-
Hao, Z., et al. (2022). "Cobalt-Catalyzed Dehydrogenative Cyclization for Quinolines and Quinazolines."[1][2][6] The Journal of Organic Chemistry, 87(19), 12596–12607.[1] [3][2]
-
Manteau, B., et al. (2010). "New trends in the synthesis of fluorinated heterocycles."[1][2] Chemical Reviews, 110, 2548-2624.[1][2]
- Relevance: General background on fluorin
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 4-(Trifluoromethoxy)aniline 98 461-82-5 [sigmaaldrich.com]
- 3. CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline [cymitquimica.com]
- 4. Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids [organic-chemistry.org]
- 5. Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline synthesis [organic-chemistry.org]
Cross-coupling reactions involving 4,5-Dimethyl-2-(trifluoromethoxy)aniline
Application Note: Strategic Utilization of 4,5-Dimethyl-2-(trifluoromethoxy)aniline in Pd-Catalyzed Cross-Couplings
Executive Summary & Molecule Profile
Subject: 4,5-Dimethyl-2-(trifluoromethoxy)aniline Class: Sterically Congested, Electron-Rich Aniline Building Block Key Applications: Kinase Inhibitor Synthesis, Agrochemical Core Functionalization, Bioisostere Installation.
Technical Abstract:
This guide details the optimization of cross-coupling reactions involving 4,5-Dimethyl-2-(trifluoromethoxy)aniline. This molecule presents a unique "Push-Pull" electronic profile: the 4,5-dimethyl groups donate electron density (+I/+R), enhancing nucleophilicity, while the ortho-trifluoromethoxy (OCF
Chemical Profile:
| Feature | Property | Impact on Reactivity |
|---|
| Ortho-OCF
Module A: The Aniline as a Nucleophile (Buchwald-Hartwig Amination)[1]
Challenge: The ortho-OCF
Solution: Utilization of Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . Specifically, BrettPhos and RuPhos are engineered to accommodate ortho-substituted anilines.
Experimental Protocol: N-Arylation with Aryl Bromides
Reagents:
-
Substrate: 4,5-Dimethyl-2-(trifluoromethoxy)aniline (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.0 - 1.2 equiv)
-
Catalyst: Pd
(dba) (1-2 mol%) or Pd(OAc) -
Ligand: BrettPhos (for primary amines) or RuPhos (universal). Ratio Pd:Ligand = 1:2.
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) - Critical for activating the Pd-complex.
-
Solvent: Toluene (anhydrous) or 1,4-Dioxane.
Step-by-Step Methodology:
-
Pre-Complexation (The "Activation" Step):
-
In a glovebox or under Argon stream, charge a reaction vial with Pd
(dba) (10 mg, 0.01 mmol) and BrettPhos (12 mg, 0.02 mmol). -
Add 1.0 mL of anhydrous Toluene. Heat at 80°C for 2 minutes.
-
Checkpoint: The solution should turn from dark purple/black to a rich red-brown or orange, indicating active L
Pd(0) species formation.
-
-
Substrate Addition:
-
Add the Aryl Bromide (1.0 mmol) and 4,5-Dimethyl-2-(trifluoromethoxy)aniline (1.0 mmol).
-
Add NaOtBu (1.4 mmol). Note: Base must be dry/white. Yellow NaOtBu indicates hydrolysis and will kill the reaction.
-
-
Reaction:
-
Seal the vial with a Teflon-lined cap.
-
Stir vigorously at 100°C for 4–12 hours.
-
Monitoring: Check TLC every 2 hours. The aniline spot (usually fluorescent or stains with ninhydrin) should disappear.
-
-
Workup:
Mechanistic Insight (Graphviz Diagram):
Figure 1: Catalytic cycle highlighting the amine coordination step where the ortho-OCF3 group necessitates bulky ligands like BrettPhos to prevent catalyst overcrowding.
Module B: The Aniline as an Electrophile Precursor (Sandmeyer to Suzuki)
Context: Often, the aniline is not the final nucleophile but a scaffold precursor. Converting the NH
Protocol: One-Pot Sandmeyer Iodination
Reagents:
-
4,5-Dimethyl-2-(trifluoromethoxy)aniline
-
p-Toluenesulfonic acid (pTsOH) (3.0 equiv)
-
KI (Potassium Iodide) (2.5 equiv)
-
NaNO
(Sodium Nitrite) (2.0 equiv) -
Solvent: Acetonitrile (ACN) / Water (1:1)
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve the aniline in ACN. Add pTsOH dissolved in minimal water.
-
Cool to 0°C (Ice bath). Crucial: The dimethyl-rich ring is electron-rich and can undergo side-reactions if not kept cold during diazotization.
-
-
Diazotization:
-
Add aqueous NaNO
dropwise over 15 minutes. -
Stir at 0°C for 30 mins. The solution will turn clear/yellow.
-
Self-Validation: Take a drop, add to alkaline
-naphthol solution. A bright orange azo-dye precipitate confirms diazonium salt formation.
-
-
Iodination:
-
Add aqueous KI dropwise.
-
Observation: Immediate evolution of N
gas (bubbling) and color change to dark purple (I liberation). -
Allow to warm to Room Temp and stir for 2 hours.
-
-
Workup:
-
Quench with saturated Na
S O (Sodium Thiosulfate) to reduce excess Iodine (purple color vanishes to yellow). -
Extract with Ether. The product is 1-Iodo-4,5-dimethyl-2-(trifluoromethoxy)benzene .
-
Subsequent Suzuki Coupling:
Use the generated Aryl Iodide with standard Boronic Acids (R-B(OH)
Troubleshooting & Optimization Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Buchwald) | Catalyst Deactivation (Pd Black) | Switch to Pd |
| No Reaction (Buchwald) | Steric Clashing | Switch ligand from BINAP to BrettPhos or XPhos . Increase Temp to 110°C. |
| Low Yield (Sandmeyer) | Diazo decomposition | Keep temperature strictly at <5°C during NaNO |
| Side Products (Sandmeyer) | Phenol formation | Ensure solution is acidic enough (pTsOH); avoid excess water if possible (use minimal volume). |
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
-
Krasnokutskaya, E. A., et al. (2007). A new, one-step, effective protocol for the synthesis of aryl iodides from anilines. Synthesis.
-
Hojczyk, K. N., et al. (2014).[3] Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives.[2][3][4][5] Angewandte Chemie International Edition.
-
BenchChem. (2025).[6][1] 4-(Trifluoromethoxy)aniline Product Data and Reactivity Profile.
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Derivatization of 4,5-Dimethyl-2-(trifluoromethoxy)aniline for medicinal chemistry.
Application Note & Protocol Guide | Doc ID: AN-OCF3-45DM | Version 2.1
Executive Summary
This guide details the strategic derivatization of 4,5-Dimethyl-2-(trifluoromethoxy)aniline , a high-value scaffold for medicinal chemistry. The presence of the trifluoromethoxy (–OCF
Chemo-Structural Analysis: The "Ortho-Twist"
To successfully derivatize this molecule, researchers must understand its three critical structural determinants:
-
The Super-Lipophilic OCF
Handle: With a Hansch value of +1.04 (compared to +0.88 for –CF ), the –OCF group significantly boosts LogP and membrane permeability. -
Orthogonal Conformation: Unlike methoxy groups which are planar, the –OCF
group adopts a conformation orthogonal to the phenyl ring due to hyperconjugation ( ) and steric bulk.[1][2] This creates a "molecular shield" around the adjacent amine. -
Electronic Deactivation: The –OCF
is strongly electron-withdrawing ( ), reducing the Lewis basicity of the aniline nitrogen. While the 4,5-dimethyl groups provide some electron donation, the net effect is a deactivated, sterically hindered nucleophile .
Decision Matrix for Derivatization
The following decision tree outlines the optimal synthetic pathways based on the desired pharmacophore.
Figure 1: Strategic decision tree for selecting the appropriate synthetic methodology based on the target medicinal chemistry objective.
Method A: High-Efficiency Amide Coupling
Challenge: Standard EDC/NHS coupling often fails due to the reduced nucleophilicity of the aniline. Solution: Utilization of pre-activated acid chlorides or the high-velocity coupling reagent HATU with a non-nucleophilic base.
Protocol: HATU-Mediated Amidation
Reagents:
-
Substrate: 4,5-Dimethyl-2-(trifluoromethoxy)aniline (1.0 equiv)
-
Carboxylic Acid Partner (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc (Concentration: 0.2 M)
Step-by-Step Procedure:
-
Activation: In a dried vial under
, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF. -
Base Addition: Add DIPEA (1.5 equiv) dropwise. Stir at room temperature (RT) for 15 minutes to form the activated ester (O-At species).
-
Amine Addition: Add the aniline substrate (1.0 equiv) followed by the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at 40–50 °C for 4–16 hours. Note: Mild heating is often required to overcome the ortho-steric barrier of the OCF
group. -
Workup: Dilute with EtOAc, wash with sat.
(x2), water (x1), and brine (x1). Dry over . -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Critical Checkpoint: If conversion is <50% after 4 hours, add 0.1 equiv of DMAP. The pyridine nitrogen of DMAP is less hindered and can act as an acyl-transfer catalyst.
Method B: Sterically Demanding Buchwald-Hartwig Coupling
Challenge: The ortho-OCF
Protocol: Pd-Catalyzed N-Arylation
Reagents:
-
Substrate: 4,5-Dimethyl-2-(trifluoromethoxy)aniline (1.0 equiv)
-
Aryl Halide (Ar-Br or Ar-Cl) (1.0 equiv)
-
Catalyst: BrettPhos Pd G4 (2–5 mol%)
-
Base: Sodium tert-butoxide (
) (1.4 equiv) -
Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed)
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a reaction vial equipped with a stir bar and cool under Argon.
-
Solids Addition: Add the Aniline (1.0 equiv), Aryl Halide (1.0 equiv), Base (
, 1.4 equiv), and Catalyst (BrettPhos Pd G4, 0.02 equiv).-
Why G4 Precatalyst? It ensures rapid activation of the Pd(0) species at low temperatures, preventing catalyst decomposition before the difficult oxidative addition occurs.
-
-
Solvent & Degassing: Add anhydrous solvent. Sparge with Argon for 5 minutes. Cap the vial tightly.
-
Reaction: Heat to 80–100 °C for 2–12 hours.
-
Filtration: Cool to RT. Dilute with DCM and filter through a pad of Celite to remove Palladium black and inorganic salts.
-
Purification: Concentrate and purify via silica gel chromatography.
Figure 2: Optimized workflow for Buchwald-Hartwig coupling of hindered OCF
Method C: Benzimidazole Synthesis (Oxidative Cyclization)
Relevance: Benzimidazoles are privileged pharmacophores.[3] The 4,5-dimethyl-2-OCF
Protocol: One-Pot Oxidative Cyclization
Reagents:
-
Substrate: 4,5-Dimethyl-2-(trifluoromethoxy)aniline (1.0 equiv)
-
Aldehyde (R-CHO) (1.1 equiv)
-
Oxidant: Sodium Metabisulfite (
) (1.5 equiv) or pure -
Solvent: DMF or DMSO
Step-by-Step Procedure:
-
Condensation: Dissolve Aniline and Aldehyde in DMF. Heat to 80 °C for 2 hours to form the intermediate imine (Schiff base).
-
Cyclization: Add
(or bubble air/oxygen). Increase temperature to 120 °C . -
Monitoring: Monitor by LCMS for the formation of the benzimidazole (M-2H relative to imine).
-
Workup: Pour into crushed ice/water. The product often precipitates. Filter and wash with water. Recrystallize from Ethanol if necessary.
Physicochemical Property Impact
Derivatizing this specific aniline alters the drug-like properties of the final molecule significantly.
| Property | Effect of 2- | Medicinal Chemistry Implication |
| Lipophilicity (LogP) | Significant Increase (+1.5 to +2.0) | Improves blood-brain barrier (BBB) penetration; risk of non-specific binding. |
| Metabolic Stability | High | The |
| Conformation | Twisted | Forces non-planar geometry; useful for inducing selectivity in protein binding pockets. |
| pKa (Aniline) | Lowered (~2.5 - 3.5) | Reduced basicity reduces lysosomal trapping; improves oral bioavailability. |
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. National Institutes of Health (PMC). [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline [academia.edu]
N-alkylation of 4,5-Dimethyl-2-(trifluoromethoxy)aniline
An In-Depth Technical Guide to the N-Alkylation of 4,5-Dimethyl-2-(trifluoromethoxy)aniline
Executive Summary & Substrate Profiling
The functionalization of highly substituted, electron-deficient anilines represents a classic chemoselectivity challenge in organic synthesis and drug development. 4,5-Dimethyl-2-(trifluoromethoxy)aniline is a specialized building block characterized by competing electronic and steric microenvironments.
To successfully N-alkylate this substrate, one must account for two dominant forces:
-
Electronic Deactivation: The trifluoromethoxy (–OCF₃) group at the ortho position exerts a powerful electron-withdrawing inductive effect (–I). This pulls electron density away from the aromatic ring and the adjacent amine, drastically reducing the availability of the nitrogen lone pair for nucleophilic attack [1]. While the 4,5-dimethyl groups provide weak inductive electron donation (+I), they are insufficient to overcome the deactivating pull of the –OCF₃ group.
-
Steric Hindrance: The bulky ortho –OCF₃ group creates a physical shield around the amine. This steric bulk impedes the approach of electrophiles and destabilizes the bulky transition states required for standard Sₙ2 direct alkylation[2].
Consequently, traditional direct alkylation with alkyl halides often results in sluggish reaction rates, incomplete conversions, and problematic mixtures of unreacted starting material, mono-alkylated, and over-alkylated (N,N-dialkylated) products. To achieve high yields and strict mono-selectivity, reductive amination is the strategically superior pathway [3].
Strategic Pathway Selection
The decision between reductive amination and direct alkylation hinges on the desired final alkylation state (mono- vs. di-alkylation).
Reaction pathway selection for N-alkylation of deactivated anilines.
Comparative Methodology Data
The following table summarizes the expected performance of various N-alkylation strategies when applied to highly deactivated ortho-substituted anilines.
| Methodology | Reagents & Conditions | Selectivity Profile | Yield Expectation | Primary Application |
| Reductive Amination | Aldehyde, NaBH(OAc)₃, DCE, AcOH, RT | Excellent (Mono-selective) | 80–95% | Precise synthesis of secondary amines; prevents over-alkylation. |
| Direct Alkylation | Alkyl Halide, Cs₂CO₃, DMF, 80 °C | Poor (Mixtures common) | 40–60% (Mono) | Exhaustive dialkylation (tertiary amine synthesis). |
| Borrowing Hydrogen | Alcohol, Ru/Ir Catalyst, Base, Heat | High (Mono-selective) | 70–85% | Green chemistry; industrial scale-up avoiding halogenated waste. |
Experimental Protocols: Self-Validating Systems
Protocol A: Highly Selective Mono-N-Alkylation via Reductive Amination
This protocol utilizes Sodium triacetoxyborohydride (NaBH(OAc)₃) in mildly acidic conditions. The causality behind this choice is critical: NaBH(OAc)₃ is a mild hydride source that selectively reduces the protonated imine intermediate without reducing the unreacted aldehyde [4]. The steric bulk of the resulting secondary amine prevents a second condensation event, ensuring strict mono-selectivity.
Step-by-Step Methodology:
-
Imine Condensation (Activation):
-
In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 4,5-Dimethyl-2-(trifluoromethoxy)aniline (1.0 equiv, e.g., 5.0 mmol) and the target aliphatic or aromatic aldehyde (1.1 equiv, 5.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M concentration).
-
Add glacial acetic acid (1.5 equiv) dropwise. Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity to compensate for the poor nucleophilicity of the deactivated aniline.
-
In-Process Control (IPC): Stir at room temperature for 2–4 hours. The solution will typically deepen in color (yellow/orange) as the conjugated imine forms.
-
-
Controlled Hydride Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add NaBH(OAc)₃ (1.5 equiv, 7.5 mmol) portion-wise over 10 minutes. Causality: Cooling prevents thermal degradation of the aldehyde and controls the mild exotherm associated with hydride transfer.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.
-
-
Reaction Monitoring (Self-Validation):
-
Analyze the reaction progress via TLC (e.g., 15% EtOAc in Hexanes).
-
Validation markers: The starting deactivated aniline will show a distinct Rf. The transient imine is typically less polar (higher Rf). The final secondary amine product will appear at an intermediate Rf and will exhibit a different UV absorbance profile or ninhydrin stain color compared to the primary amine.
-
-
Quench and Isolation:
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (equal volume to DCE) until gas evolution ceases. Causality: This neutralizes the acetic acid and safely decomposes any unreacted hydride species.
-
Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure mono-alkylated product.
-
Protocol B: Exhaustive N,N-Dialkylation via Direct Substitution (Sₙ2)
If the goal is to synthesize a tertiary amine, reductive amination will fail at the mono-alkylated stage due to steric hindrance. Instead, forcing Sₙ2 conditions must be employed.
Step-by-Step Methodology:
-
Deprotonation:
-
Dissolve the aniline (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).
-
Add Cesium Carbonate (Cs₂CO₃, 3.0 equiv). Causality: Cs₂CO₃ is a powerful, non-nucleophilic base whose large cesium cation enhances the solubility and reactivity of the resulting anilide anion in DMF. Stir for 30 minutes at room temperature.
-
-
Alkylation & Thermal Forcing:
-
Add the alkyl iodide (3.0 equiv) dropwise. (Alkyl iodides are preferred over bromides/chlorides due to their superior leaving group ability, which is necessary to overcome the substrate's steric hindrance).
-
Heat the reaction mixture to 80 °C for 16–24 hours.
-
-
Workup & DMF Removal:
-
Cool the mixture to room temperature and dilute with a large volume of water (5× the DMF volume) to crash out the product and partition the DMF into the aqueous phase.
-
Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 20 mL). Causality: LiCl washing is a highly effective, self-validating technique to quantitatively remove residual DMF from the organic phase.
-
Dry over Na₂SO₄, concentrate, and purify via chromatography.
-
References
Application Note: Synthesis of Novel Schiff Bases from 4,5-Dimethyl-2-(trifluoromethoxy)aniline
Part 1: Strategic Rationale & Chemical Logic
Executive Summary
This application note details the synthesis of Schiff bases (imines) derived from 4,5-Dimethyl-2-(trifluoromethoxy)aniline . This specific scaffold represents a high-value pharmacophore in modern drug discovery. The trifluoromethoxy group (
Medicinal Chemistry Context: The Advantage
The incorporation of fluorine into drug candidates is a cornerstone of medicinal chemistry. The
-
Conformational Bias: The
group often adopts a conformation orthogonal to the aromatic ring, influencing receptor binding. -
Lipophilicity Modulation: It significantly increases
(Hansch value ), enhancing membrane permeability and blood-brain barrier (BBB) penetration. -
Metabolic Blockade: The C-F bond strength resists oxidative metabolism (e.g., by CYP450), prolonging half-life (
).
Reactivity Analysis: The Precursor
Molecule: 4,5-Dimethyl-2-(trifluoromethoxy)aniline
-
Electronic Effects: The amine nitrogen is influenced by competing forces. The 4,5-dimethyl groups are electron-donating (+I effect), increasing nucleophilicity. However, the ortho-trifluoromethoxy group is inductively electron-withdrawing (-I), which reduces the basicity of the amine.
-
Steric Effects: The primary challenge is the ortho-effect . The bulky
group at position 2 creates steric hindrance around the amine nitrogen. -
Implication: Standard room-temperature condensation may fail. The protocol requires acid catalysis (to activate the carbonyl electrophile) and energy input (Reflux or Microwave) to overcome the steric barrier.
Part 2: Experimental Protocols
Workflow Visualization
The following diagram outlines the logical flow for both Conventional and Microwave-assisted pathways.
Caption: Decision tree for the synthesis of Schiff bases, highlighting critical checkpoints for steric management and purification.
Protocol A: Conventional Reflux (The "Gold Standard")
Recommended for scale-up (>1g) or when thermal stability of the aldehyde is unknown.
Reagents:
-
Amine: 4,5-Dimethyl-2-(trifluoromethoxy)aniline (1.0 mmol)
-
Aldehyde: Substituted Aromatic Aldehyde (1.0 mmol)
-
Solvent: Absolute Ethanol (10-15 mL)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask (RBF), dissolve 1.0 mmol of the amine in 10 mL of absolute ethanol.
-
Activation: Add 2-3 drops of glacial acetic acid. Stir for 5 minutes at room temperature. Rationale: This protonates a fraction of the aldehyde carbonyls upon addition, making them more susceptible to nucleophilic attack by the sterically hindered amine.
-
Addition: Add 1.0 mmol of the chosen aromatic aldehyde (dissolved in 2-5 mL ethanol if solid) to the RBF.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (
) with magnetic stirring. -
Monitoring: Check progress via TLC every 60 minutes.
-
TLC System: Hexane:Ethyl Acetate (7:3 or 8:2).
-
Endpoint: Disappearance of the amine spot (usually lower
due to polarity) and appearance of a new, less polar spot (Schiff base). -
Duration: Due to the ortho-
group, reaction times may extend to 4–8 hours .
-
-
Isolation: Once complete, remove from heat.
-
Scenario A (Solid): Allow to cool to room temperature, then place in an ice bath for 30 minutes. Filter the precipitate under vacuum.
-
Scenario B (No Solid): If the solution remains clear, reduce solvent volume by 50% using a rotary evaporator, then cool/triturate with cold hexane.
-
Protocol B: Microwave-Assisted Synthesis (Green/High-Throughput)
Recommended for library generation (mg scale) and rapid optimization.
Reagents:
-
Same stoichiometry as Method A.
-
Solvent: Minimal Ethanol (1-2 mL) or Solvent-Free (neat).
Step-by-Step Procedure:
-
Mixing: In a dedicated microwave process vial (10 mL), mix 1.0 mmol amine and 1.0 mmol aldehyde.
-
Catalysis: Add 1 drop of glacial acetic acid. If reactants are solid, add minimal ethanol (0.5 - 1.0 mL) to create a slurry.
-
Irradiation: Cap the vial. Irradiate at 300 W (or set temperature to
if using a reactor with IR sensor).-
Cycle: 1 minute ON, 30 seconds OFF (stirring/cooling interval).
-
Total Time: Typically 2–5 minutes .
-
-
Workup: Pour the hot reaction mixture into 20 mL of ice-cold water or crushed ice. The Schiff base should precipitate immediately.
-
Purification: Filter and wash with cold aqueous ethanol (20%).
Part 3: Characterization & Validation
To ensure the integrity of the synthesis, the following spectral features must be verified.
Data Summary Table
| Technique | Feature | Expected Signal | Mechanistic Confirmation |
| FT-IR | C=N Stretch | Confirms formation of imine bond. | |
| FT-IR | N-H Stretch | Absent ( | Confirms consumption of primary amine. |
| Azomethine Proton | Diagnostic peak for Schiff base ( | ||
| Methyl Groups | Confirms the 4,5-dimethyl backbone integrity. | ||
| Azomethine Carbon | Carbon of the C=N bond. | ||
| Confirms presence/stability of trifluoromethoxy group. |
Mechanistic Pathway
Understanding the mechanism aids in troubleshooting.
Caption: Acid-catalyzed condensation mechanism. The dehydration step is reversible; removing water drives the equilibrium.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction | Steric hindrance of | Increase reflux time (up to 12h) or switch to Microwave Method (Method B). |
| Low Yield | Reversible hydrolysis (Equilibrium). | Add molecular sieves ( |
| Oiling Out | Product is too soluble in EtOH or MP is low. | Evaporate solvent, redissolve in minimal |
| Impurity | Unreacted Aldehyde. | Wash the crude solid with Sodium Bisulfite ( |
Part 5: References
-
Fonkui, T. Y., et al. (2018). "Synthesis, characterization and biological applications of novel Schiff bases of 2-(trifluoromethoxy) aniline."[1][2] Journal of Chinese Pharmaceutical Sciences.
-
Manteau, B., et al. (2010). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Molecules.
-
BenchChem Protocols. "Application Notes and Protocols for Microwave-Assisted Synthesis of Schiff Bases."
-
Gopalakrishnan, M., et al. (2022). "Microwave-Assisted Rapid and Green Synthesis of Schiff Bases." ACS Omega.
Sources
Role of trifluoromethoxy anilines in enhancing drug efficacy.
Executive Summary
In the optimization of lead compounds, the trifluoromethoxy group (-OCF₃) has emerged as a "privileged structure," offering a distinct pharmacological profile superior to its non-fluorinated ether analogs. Often termed a "super-ether," the -OCF₃ moiety provides a unique combination of high lipophilicity (Hansch
This Application Note guides medicinal chemists on when and how to deploy trifluoromethoxy anilines to modulate drug properties. We provide a comparative physicochemical analysis, a mechanistic case study of Riluzole, and validated protocols for synthesis and metabolic stability assessment.
Part 1: Physicochemical Profiling & The "Orthogonal" Effect
The -OCF₃ group is not merely a heavy version of a methoxy group.[1][2][3][4][5] Its incorporation induces profound changes in molecular conformation and electronic distribution.
Comparative Data: The Fluorine Impact
The following table contrasts the -OCF₃ group with common bioisosteres. Note the dramatic shift in lipophilicity (
| Substituent | Hansch Lipophilicity ( | Hammett Electronic ( | Electronic Nature | Metabolic Liability |
| -H | 0.00 | 0.00 | Neutral | High (C-H oxidation) |
| -OCH₃ | -0.02 | -0.27 | Electron Donor | High (O-Demethylation) |
| -F | +0.14 | +0.06 | Weak Withdrawal | Low |
| -CF₃ | +0.88 | +0.54 | Strong Withdrawal | Very Low |
| -OCF₃ | +1.04 | +0.35 | Strong Withdrawal | Very Low |
Data Source: Hansch, C., et al. Chem. Rev. 1991.
The Conformational Switch
Unlike the methoxy group (-OCH₃), which tends to lie coplanar with the aromatic ring to maximize resonance (p-orbital overlap), the -OCF₃ group adopts an orthogonal (twisted) conformation .
-
Mechanism: The high electronegativity of the fluorine atoms reduces the electron density on the oxygen, diminishing its capacity for resonance donation. Consequently, the steric bulk of the CF₃ group forces the O-CF₃ bond to twist out of the aromatic plane (approx. 90° dihedral angle).
-
Impact: This conformational lock creates a unique 3D vector for binding pockets, often improving selectivity by filling hydrophobic sub-pockets that planar molecules cannot access.
Part 2: Strategic Decision Framework
Use the following logic flow to determine if a Trifluoromethoxy Aniline scaffold is appropriate for your lead optimization campaign.
Figure 1: Decision matrix for incorporating -OCF₃ groups during Lead Optimization.
Part 3: Case Study – Riluzole (ALS Therapy)
Compound: Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) Target: Voltage-gated Sodium Channels / Glutamate release inhibition.
Mechanistic Role of -OCF₃:
-
Metabolic Blockade: The primary metabolic route for benzothiazoles is ring hydroxylation or substituent oxidation. Replacing a potential -OCH₃ with -OCF₃ eliminates the risk of O-demethylation by CYP1A2, significantly extending the half-life (
). -
BBB Penetration: Riluzole treats Amyotrophic Lateral Sclerosis (ALS), a CNS disorder. The high lipophilicity conferred by the -OCF₃ group (LogP ~3.5) ensures rapid passive diffusion across the Blood-Brain Barrier.
-
Electronic Modulation: The electron-withdrawing nature of -OCF₃ lowers the pKa of the heterocyclic system, ensuring the drug remains largely uncharged at physiological pH, further aiding membrane permeability.
Part 4: Validated Experimental Protocols
Protocol A: General Synthesis of Amides from 4-(Trifluoromethoxy)aniline
Application: Rapid generation of library analogs for SAR studies. Rationale: 4-(Trifluoromethoxy)aniline is a deactivated nucleophile due to the electron-withdrawing -OCF₃ group. Standard EDC/NHS couplings often fail. We recommend using high-reactivity coupling agents like HATU.
Reagents:
-
Carboxylic Acid (1.0 equiv)[6]
-
4-(Trifluoromethoxy)aniline (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (Anhydrous)
Step-by-Step Procedure:
-
Activation: In a dried vial, dissolve the carboxylic acid (0.5 mmol) in anhydrous DMF (2 mL). Add DIPEA (1.5 mmol, 261 µL) followed by HATU (0.6 mmol, 228 mg). Stir at Room Temperature (RT) for 15 minutes. Visual check: Solution should turn slightly yellow.
-
Addition: Add 4-(trifluoromethoxy)aniline (0.55 mmol, ~97 mg) in one portion.
-
Reaction: Stir the mixture at RT for 4–12 hours. Monitor by LC-MS.
-
Note: If conversion is <50% after 4 hours, heat to 50°C. The deactivated aniline may require thermal energy to overcome the activation barrier.
-
-
Workup: Dilute with EtOAc (20 mL). Wash with 1M HCl (2 x 10 mL) to remove unreacted aniline and DIPEA. Wash with sat. NaHCO₃ (2 x 10 mL) and Brine (10 mL).
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: In Vitro Microsomal Stability Assay
Application: Verifying that the -OCF₃ substitution effectively blocks metabolism compared to an -OCH₃ analog.
Figure 2: Workflow for Microsomal Stability Assessment.
Materials:
-
Pooled Liver Microsomes (Human/Rat)
-
NADPH Regenerating System[7]
-
Test Compound (1 µM final conc.)
-
Control: Verapamil (High clearance) & Warfarin (Low clearance)
Procedure:
-
Preparation: Prepare a 1 µM solution of the test compound in Phosphate Buffer (pH 7.4) containing 0.5 mg/mL microsomes.
-
Pre-incubation: Incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.[7]
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile (containing internal standard) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines .-
Success Metric: An -OCF₃ analog should demonstrate a
> 60 min compared to < 20 min for an -OCH₃ analog.
-
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Bensimon, G., Lacomblez, L., & Meininger, V. (1994). A Controlled Trial of Riluzole in Amyotrophic Lateral Sclerosis. New England Journal of Medicine, 330, 585-591. [Link]
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4,5-Dimethyl-2-(trifluoromethoxy)aniline
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PUR-OCF3-ANILINE-001
Executive Summary
You are dealing with 4,5-Dimethyl-2-(trifluoromethoxy)aniline , a specialized fluorinated intermediate often used in kinase inhibitor discovery and agrochemistry.
The Challenge: This molecule presents a "tug-of-war" in electronic effects. The trifluoromethoxy (-OCF3) group at the ortho position is strongly electron-withdrawing, significantly lowering the basicity of the amine compared to standard anilines. Conversely, the 4,5-dimethyl pattern adds lipophilicity and electron density, making the molecule prone to oxidative degradation (browning/tarring).
Standard aniline purification protocols often fail here because:
-
Reduced Basicity: The product may not fully protonate in weak acids, leading to yield loss during extraction.
-
Lipophilicity: The -OCF3 and methyl groups make the molecule "sticky" on silica and highly soluble in organic solvents, complicating crystallization.
-
Oxidation Sensitivity: The electron-rich ring (from methyls) accelerates air oxidation.
Module 1: Acid-Base Extraction (The "Workhorse" Method)
User Question: "I tried a standard 1M HCl extraction, but I lost half my product, or the interface turned into an inseparable emulsion. What went wrong?"
Technical Insight: The pKa of your aniline is likely suppressed (estimated pKa ~2.5–3.2) due to the ortho-OCF3 group [1]. If you use a weak acid or insufficient volume of strong acid, the equilibrium does not fully favor the water-soluble anilinium salt. Furthermore, the high lipophilicity of the -OCF3 group acts as a surfactant, stabilizing emulsions.
Optimized Protocol: The "High-Ionic Strength" Wash
-
Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) (do not use DCM; it promotes emulsions with this specific substrate).
-
Acid Extraction (Critical Step):
-
Use 2M HCl (not 1M). The lower pH is required to force the protonation of the electron-deficient amine.
-
Troubleshooting Emulsions: If an emulsion forms, add saturated NaCl (Brine) directly to the acidic mix. The high ionic strength disrupts the surfactant effect of the fluorinated tail.
-
-
The "Switchable" Wash:
-
Separate the aqueous acidic layer (contains Product).
-
Wash the aqueous layer twice with hexanes. This removes non-basic impurities (e.g., unreacted nitro precursors or phenols) which are highly lipophilic.
-
-
Recovery:
-
Cool the acidic aqueous layer to 0°C.
-
Basify to pH > 9 using 50% NaOH (slow addition). Note: Use a high pH because the lower pKa means you need a stronger base to ensure complete deprotonation.
-
Extract immediately into TBME (tert-Butyl methyl ether) or EtOAc.
-
Workflow Visualization
Figure 1: Optimized Acid-Base Extraction workflow for electron-deficient anilines.
Module 2: Chromatography (The "High Purity" Requirement)
User Question: "My product is streaking on the TLC plate and eluting as a broad smear on the column, contaminating other fractions. How do I fix this?"
Technical Insight: Anilines interact strongly with the acidic silanol groups (Si-OH) on silica gel via hydrogen bonding. For your molecule, the -OCF3 group adds lipophilicity, making the "tail" of the streak persist longer. You must suppress the silanol ionization [2].
Troubleshooting Guide: The "Amine-Modified" Silica
| Parameter | Standard Condition (FAIL) | Optimized Condition (PASS) |
| Stationary Phase | Standard Silica Gel (Acidic) | Neutralized Silica |
| Modifier | None | 1% Triethylamine (TEA) or 1% NH₄OH |
| Solvent System | Hexanes/EtOAc | Hexanes/EtOAc + 1% TEA |
| Loading | DCM Solution | Dry Load on Celite (Prevents initial band broadening) |
Step-by-Step Protocol:
-
Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of Hexanes containing 1% Triethylamine. This neutralizes the acidic sites before your product touches them.
-
Elution: Run a gradient from 100% Hexanes -> 20% EtOAc/Hexanes (keep 1% TEA constant).
-
Monitoring: The product should elute as a tight, UV-active band.
-
Rf Check: In 10% EtOAc/Hexanes, aim for an Rf of ~0.3–0.4. If it is higher, reduce polarity.
-
Module 3: Salt Formation (The "Solidification" Trick)
User Question: "My purified product is a dark oil that refuses to crystallize. I need a stable solid for storage. What salt should I make?"
Technical Insight: Substituted anilines with "greasy" groups (like dimethyl and trifluoromethoxy) often have low melting points as free bases. Converting them to a salt disrupts the crystal lattice energy, often yielding a stable solid. However, due to the low basicity (pKa ~3), weak acids (like fumaric or acetic) will not form stable salts. You need a strong mineral acid [3].
Recommended Protocol: Hydrochloride Salt Formation
Why HCl? The chloride ion is small, promoting tight crystal packing, and the acid is strong enough to fully protonate the 2-OCF3 aniline.
-
Dissolve: Dissolve 1g of the oily free base in 5 mL of anhydrous Diethyl Ether or 1,4-Dioxane .
-
Precipitate: Add 4M HCl in Dioxane (1.1 equivalents) dropwise at 0°C.
-
Observation: A white to off-white precipitate should form immediately.
-
-
Isolation: Filter the solid under Argon (to prevent oxidation).
-
Wash: Wash the cake with cold pentane to remove residual organic impurities.
-
Result: You now have 4,5-Dimethyl-2-(trifluoromethoxy)anilinium chloride , which is significantly more stable to oxidation than the free base.
Module 4: Stability & Storage
User Question: "I left the product on the bench for two days, and it turned purple/black. Is it ruined?"
Technical Insight: The color comes from the formation of azo-dimers or quinone-imines caused by radical oxidation of the aniline nitrogen. The 4,5-dimethyl groups activate the ring, making it more susceptible to oxidation than unsubstituted aniline.
-
Is it ruined? Likely not. The color is intense even at <1% impurity levels.
-
The Fix: Redissolve in EtOAc and filter through a small pad of silica gel or activated charcoal. The colored impurities are usually highly polar and will stick to the pad.
-
Prevention: Store the free base under Argon at -20°C. The HCl salt (from Module 3) can be stored at 4°C in a desiccator.
References
-
Basicity of Fluorinated Anilines
- Source: Morgenthaler, M., et al. (2007).
- Relevance: Establishes the electron-withdrawing effect of OCF3 (-I effect)
-
URL:[Link]
-
Chromatography of Amines
- Source: Armarego, W. L. F., & Chai, C. L. L. (2013).
- Relevance: Standard authoritative text on using triethylamine (TEA) to prevent amine streaking on silica.
-
URL:[Link]
-
Salt Selection for Pharmaceutical Intermediates
- Source: Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
- Relevance: Guidelines on matching acid strength (pKa)
-
URL:[Link]
Improving yield and purity in 4,5-Dimethyl-2-(trifluoromethoxy)aniline synthesis
Technical Support Center: Optimizing Yield and Purity in 4,5-Dimethyl-2-(trifluoromethoxy)aniline Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of heavily substituted fluoroalkyl anilines. The preparation of 4,5-dimethyl-2-(trifluoromethoxy)aniline is a highly specialized two-stage workflow: the regioselective electrophilic nitration of 1,2-dimethyl-4-(trifluoromethoxy)benzene, followed by the catalytic hydrogenation of the resulting nitroarene.
Below is an in-depth troubleshooting guide designed to help you understand the mechanistic causality behind the protocols, avoid common pitfalls like intermediate accumulation, and establish a self-validating experimental system.
I. Synthetic Workflow Overview
Two-step synthetic workflow for 4,5-Dimethyl-2-(trifluoromethoxy)aniline.
II. Troubleshooting Q&A: Mechanistic Insights
Q1: During the nitration step, my yield of the desired isomer is low, and I observe multiple spots on TLC. How can I improve regioselectivity and prevent over-nitration?
Causality & Solution: The challenge lies in the competing electronic effects of your starting material. The trifluoromethoxy (-OCF₃) group is unique; it is strongly electron-withdrawing via induction (deactivating) but acts as an ortho/para-director via resonance from the oxygen lone pairs[1]. Conversely, the two methyl groups are ortho/para-directing activators.
The synergistic directing effects strongly favor nitration at Position 5 . This position is para to the 2-methyl group and ortho to the 4-OCF₃ group. However, nitration is highly exothermic. If the internal temperature exceeds 5 °C, kinetic control is lost, providing enough thermal energy to overcome the activation barrier for nitration at the sterically hindered Position 3, or worse, causing the oxidative degradation of the activating methyl groups.
Actionable Advice: Maintain the reaction strictly between 0 °C and 5 °C during the mixed-acid addition. Use a strict stoichiometric amount of HNO₃ (1.05 eq) to prevent dinitration[2].
Logical relationship of substituent directing effects during electrophilic nitration.
Q2: My catalytic hydrogenation stalls before completion. LC-MS shows a mass corresponding to an intermediate (+16 Da relative to the product). What is happening?
Causality & Solution: The +16 Da mass indicates the accumulation of a relatively stable arylhydroxylamine intermediate (Ar-NHOH). The hydrogenation of aromatic nitro compounds proceeds via a nitroso intermediate to the hydroxylamine, which is then further reduced to the aniline. In standard slurry-batch reactors, poor hydrogen mass transfer or catalyst poisoning can cause the reaction to stall at the hydroxylamine stage, which can accumulate in dangerous quantities[3].
Actionable Advice: Increase the hydrogen pressure to 5–10 bar to drive the reduction of the hydroxylamine to the amine. Alternatively, switch to a continuous flow micropacked-bed reactor (µPBR) using a Pt/C or Pd/C catalyst, which significantly enhances gas-liquid-solid mass transfer and prevents intermediate accumulation[4].
III. Data Presentation: Optimization Parameters
To ensure a self-validating workflow, benchmark your reaction parameters against the optimized conditions below. Deviations from these metrics usually indicate compromised reagents or poor temperature control.
| Reaction Step | Parameter | Suboptimal Conditions | Optimized Conditions | Expected Outcome |
| Nitration | Temperature | > 10 °C | 0 °C to 5 °C | Prevents methyl oxidation and dinitration. |
| Nitration | HNO₃ Equivalents | > 1.2 eq | 1.05 eq | Maximizes regioselectivity for Position 5. |
| Hydrogenation | H₂ Pressure | 1 atm (Balloon) | 5 to 10 bar | Prevents arylhydroxylamine accumulation. |
| Hydrogenation | Temperature | 20 °C | 40 °C | Ensures complete conversion without defluorination. |
IV. Validated Experimental Protocols
Protocol A: Regioselective Nitration
Objective: Synthesis of 1-nitro-2-(trifluoromethoxy)-4,5-dimethylbenzene.
-
Preparation of Nitrating Mixture: In a flask cooled to 0 °C, slowly add concentrated HNO₃ (70%, 1.05 eq) to concentrated H₂SO₄ (98%, 3.0 eq).
-
Self-Validation: The mixture must remain colorless. Any yellowing indicates nitrogen dioxide formation from overheating, which will cause oxidative side-reactions.
-
-
Substrate Addition: Dissolve 1,2-dimethyl-4-(trifluoromethoxy)benzene (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice-salt bath.
-
Electrophilic Attack: Add the nitrating mixture dropwise over 1 hour, maintaining the internal temperature strictly between 0 °C and 5 °C[2].
-
Reaction Monitoring: Stir for an additional 2 hours at 5 °C.
-
Self-Validation: Monitor via GC-MS. The reaction is complete when the starting material peak area is <2%.
-
-
Quenching & Workup: Pour the mixture over crushed ice to safely dissipate the heat of dilution[1]. Extract with DCM, wash with saturated NaHCO₃ until the aqueous layer pH is ~7.5, dry over MgSO₄, and concentrate under reduced pressure.
Protocol B: Catalytic Hydrogenation
Objective: Synthesis of 4,5-Dimethyl-2-(trifluoromethoxy)aniline.
-
Reaction Setup: Dissolve the crude 1-nitro-2-(trifluoromethoxy)-4,5-dimethylbenzene in methanol. Add 5 wt% Pd/C catalyst (0.05 eq Pd).
-
Purging: Seal the autoclave and purge with N₂ three times, followed by H₂ three times to ensure an inert, oxygen-free environment.
-
Reduction: Pressurize the reactor with H₂ to 5 bar and heat to 40 °C.
-
Causality: 5 bar pressure ensures sufficient dissolved hydrogen concentration to rapidly reduce the stable arylhydroxylamine intermediate, preventing its accumulation[3].
-
-
Monitoring: Monitor hydrogen uptake.
-
Self-Validation: The reaction is complete when the pressure remains constant for 30 minutes. Confirm via LC-MS (ensuring complete disappearance of the +16 Da Ar-NHOH peak).
-
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude aniline. Purify via vacuum distillation (bp ~61-63 °C at 15 mmHg) to obtain the pure product.
V. References
-
ResearchGate. Hydrogenation of nitroarenes in continuous flow with TPP/Raney Ni. Available at: [Link]
-
European Patent Office. Process for the production of aromatic halogen-amino compounds (EP0842920A1). Available at:[Link]
Sources
Troubleshooting O-trifluoromethylation of substituted anilines
Technical Support Center: O-Trifluoromethylation of Substituted Anilines
Current Status: Operational Ticket ID: OCF3-ANL-001 Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division
Executive Summary: Defining the Transformation
"O-trifluoromethylation of anilines" refers to two distinct synthetic pathways depending on your target pharmacophore. Ambiguity here is the #1 cause of experimental failure.
-
Pathway A (Sandmeyer Trifluoromethoxylation): Replacing the amino group (
) with a trifluoromethoxy group ( ). -
Pathway B (Ortho-Directed Functionalization): Installing an
group ortho to the nitrogen, retaining the amine.
This guide prioritizes Pathway A (the most common drug development request) but provides a dedicated module for Pathway B .
Module 1: The Sandmeyer Route ( )
Core Challenge: The
Diagnostic Workflow
Caption: Workflow for Silver-Mediated Sandmeyer Trifluoromethoxylation. Isolation of the diazonium tetrafluoroborate salt is recommended for higher yields.
Troubleshooting Guide: Sandmeyer Protocol
Issue 1: The reaction yields the fluoro-arene (
-
Diagnosis: This is the Balz-Schiemann side reaction. It occurs when the
source decomposes before coupling, leaving naked fluoride ions to attack the diazonium. -
Root Cause: Temperature ramp was too aggressive, or the
solution was aged. -
Solution:
-
Keep the reaction at -30°C during the addition of the silver salt.
-
Protocol Adjustment: Do not use commercial
if the bottle has been opened previously. Generate it in situ using and a trifluoromethyl triflate precursor or Togni reagent, then transfer immediately to the diazonium solution.
-
Issue 2: Low conversion with electron-deficient anilines.
-
Diagnosis: The diazonium intermediate is electrophilic, but the oxidative addition step with Silver is sluggish for highly electron-poor rings.
-
Solution:
-
Switch Solvent: Change from DCM to a 1:1 mixture of DCM/Chlorobenzene to increase the thermal ceiling without decomposing the diazonium too fast.
-
Ligand Acceleration: Use a pyridine-ligated silver complex. The coordination of pyridine stabilizes the
species and prevents premature precipitation of AgF.
-
Issue 3: "Protodeamination" (Formation of
-
Diagnosis: Radical abstraction of hydrogen from the solvent.
-
Root Cause: The reaction involves a radical pathway (Single Electron Transfer). Ethereal solvents (THF, Et2O) are hydrogen atom donors.
-
Solution: STRICTLY exclude ethers. Use Dichloromethane (DCM) or Acetonitrile (MeCN) . Ensure solvents are degassed to prevent oxygen quenching of the radical cage.
Module 2: Ortho-Functionalization (The Ngai Rearrangement)
Context: You want to keep the nitrogen atom. This method converts N-aryl-N-hydroxyla(mi)des into ortho-trifluoromethoxylated anilines via a [3,3]-sigmatropic rearrangement.
Protocol & Troubleshooting
Step 1: O-Trifluoromethylation of the N-hydroxy precursor.
-
Reagents: Togni Reagent II,
, .[4] -
Observation: Formation of
.[4] -
FAQ: Why is the yield of the intermediate low?
-
Check: Are you using Togni Reagent I or II? Togni II (the acid-derived benziodoxolone) is generally more reactive for this specific transformation than the alcohol-derived Togni I.
-
Check: Moisture. The N-O bond is sensitive. Use flame-dried glassware.
-
Step 2: The Rearrangement (
-
Conditions: Heat in Nitromethane (
) or HFIP. -
FAQ: The intermediate decomposes/reverts.
-
Solution: This rearrangement is electronic-dependent.
-
Electron-Rich Rings: Proceed at lower temps (60–80°C).
-
Electron-Poor Rings: Require high temps (100–120°C). Use a sealed pressure tube.
-
-
Solvent: Switch to Hexafluoroisopropanol (HFIP) . HFIP stabilizes the nitrenium ion-like transition state via hydrogen bonding, significantly lowering the activation energy for the migration.
-
Module 3: Comparative Data & Reagent Selection
| Feature | Sandmeyer ( | Ngai Rearrangement ( |
| Final Product | ||
| Primary Failure Mode | N-O bond cleavage (Reduction) | |
| Key Reagent | Togni Reagent II | |
| Air/Moisture Sensitivity | High (Ag salt is light/moisture sensitive) | Moderate |
| Substrate Scope | Broad (Halides, Esters tolerated) | Limited (Requires N-protection) |
Module 4: Standard Operating Procedure (SOP) - Ag-Mediated Sandmeyer
Objective: Synthesis of 1-bromo-4-(trifluoromethoxy)benzene from 4-bromoaniline.
-
Diazotization:
-
Dissolve 4-bromoaniline (1.0 equiv) in
(1.5 equiv) and DCM at -15°C. -
Add
(1.2 equiv) dropwise. Stir 30 min. -
Checkpoint: Add cold
to precipitate the diazonium tetrafluoroborate salt. Filter and dry under vacuum (Do not store > 2 hours).
-
-
Silver Salt Preparation (The "Tang" Method):
-
In a separate foil-wrapped flask (dark), mix
(2.0 equiv) and a trifluoromethyl source (e.g., or Togni) in MeCN. Note: Commercial AgOCF3 is often degraded.
-
-
Coupling:
-
Dissolve the diazonium salt in cold DCM (-30°C).
-
Add the Ag-solution via cannula.
-
Allow to warm to RT slowly over 4 hours.
-
Safety: Gas evolution (
) will occur. Ensure venting.
-
-
Workup:
-
Filter through Celite (remove Ag salts).
-
Critical:
products are often volatile. Do not rotovap to dryness at high vacuum/bath temp. Use a gentle stream of or controlled distillation.
-
References
-
Silver-Mediated Sandmeyer Trifluoromethoxylation
-
Ortho-Trifluoromethoxylation (Ngai Rearrangement)
-
Hie, L., et al. (2014). "Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration." Angewandte Chemie International Edition. Link
- Note: The primary reference for retaining the nitrogen
-
-
AgOCF3 Reagent Stability & Preparation
- Khazaei, A., et al. (2017). "Recent advances in the synthesis and application of trifluoromethoxylated compounds." Journal of Fluorine Chemistry.
-
Huang, C., et al. (2011). "Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids." Journal of the American Chemical Society.[6] Link
-
Mechanochemical Approaches (Pyrylium Salts)
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silver-mediated trifluoromethylation of aryldiazonium salts: conversion of amino group into trifluoromethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
Removal of positional isomers in trifluoromethoxy aniline synthesis
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in fluorinated building block synthesis: the regioselective formation and subsequent separation of positional isomers during the synthesis of trifluoromethoxy anilines.
This guide synthesizes mechanistic theory with field-proven bench protocols to ensure your workflows are robust, scalable, and analytically sound.
Mechanistic Insights: The Origin of Positional Isomers
To effectively remove positional isomers, one must first understand why they form. The synthesis of 4-(trifluoromethoxy)aniline typically begins with the electrophilic aromatic nitration of trifluoromethoxybenzene, followed by the reduction of the nitro group to an amine[1].
The trifluoromethoxy (
-
Deactivating (-I Effect): The three highly electronegative fluorine atoms exert a strong inductive pull, drawing electron density away from the aromatic ring. Consequently, trifluoromethoxybenzene undergoes nitration up to 5 times more slowly than unsubstituted benzene[2].
-
Ortho/Para Directing (+R Effect): Despite being a deactivator, the lone electron pairs on the ether oxygen can be donated into the ring's
-system via resonance. This stabilizes the sigma complex intermediate at the ortho and para positions[2].
The Causality of Isomer Distribution: Because the
Quantitative Data: Isomer Comparison
The physical similarities between the ortho and para isomers make separation challenging. Below is a summary of the key analytical and physical parameters used to differentiate and isolate these compounds.
| Compound | Structural Role | Typical Yield | GC Retention / Separation Strategy |
| 4-Nitro-1-(trifluoromethoxy)benzene | Major Intermediate | ~90% | Higher melting point; preferentially crystallizes in cold alcohols. |
| 2-Nitro-1-(trifluoromethoxy)benzene | Minor Intermediate | Remains in mother liquor during fractional crystallization. | |
| 4-(Trifluoromethoxy)aniline | Target Product | High | Baseline separation achieved via AT-210 capillary column (FID). |
| 2-(Trifluoromethoxy)aniline | Impurity | Trace | Elutes distinctly from the para-isomer under optimized GC conditions[3]. |
Troubleshooting & FAQs
Q1: Should I separate the positional isomers at the nitrobenzene stage or the aniline stage? A: It is highly recommended to perform the separation at the nitrobenzene stage . Nitro-aromatics are chemically and thermally stable, allowing for rigorous purification techniques like fractional crystallization or silica gel column chromatography[4]. Anilines, conversely, are prone to oxidation and degradation upon prolonged exposure to air or heat, making late-stage separation much more difficult and detrimental to your overall yield.
Q2: My nitration reaction is yielding dinitrated byproducts (e.g., 2,4-dinitro-1-(trifluoromethoxy)benzene). How do I prevent this? A: Dinitration is a symptom of thermal runaway or over-concentration of the nitrating agent. The initial nitration is highly exothermic[4]. If the temperature exceeds 5–10 °C, the kinetic energy overcomes the deactivating effect of the first nitro group, leading to a second substitution. Strictly maintain your reaction bath at 0–5 °C and control the dropwise addition rate of the mixed acid[5].
Q3: How can I analytically validate the complete removal of the ortho-isomer? A: Gas Chromatography (GC) is the gold standard for this specific matrix. A validated method utilizes a Flame Ionization Detector (FID) with an AT-210 capillary column (30 m length, 0.53 mm internal diameter, 1.0 µm film thickness) at a constant pressure of 3.0 psi. This setup provides baseline resolution for all positional isomers of both the nitro-intermediates and the final aniline products, with detection limits below 0.8 µg/mL[3].
Q4: I want to scale up the reduction step. Is Palladium on Carbon (Pd/C) hydrogenation the best choice?
A: While Pd/C with hydrogen gas is effective, it requires specialized high-pressure equipment and poses a risk of catalytic defluorination at scale[1]. For industrial or large-scale bench synthesis, a dissolving metal reduction using Iron (Fe) powder and Hydrochloric acid (HCl) in methanol is highly preferred. It is cost-effective, easily scalable, and chemoselective, leaving the
Step-by-Step Experimental Protocols
Protocol A: Regioselective Nitration and Isomer Separation
This protocol establishes the core skeleton of the molecule while mitigating ortho-substitution.
-
Reaction Setup: Charge a glass round-bottom flask with 118 g of trifluoromethoxybenzene and 590 g of dichloromethane (DCM). Submerge the flask in an ice-salt bath and cool the mixture to 0 °C[1].
-
Mixed Acid Preparation: In a separate, heavily cooled dropping funnel, carefully prepare the nitration mixture by slowly adding 58.24 g of concentrated nitric acid (70%) to concentrated sulfuric acid (98%)[1][5].
-
Electrophilic Addition: Add the nitration mixture dropwise to the stirring trifluoromethoxybenzene solution. Critical Control Point: Maintain the internal temperature strictly between 0 °C and 5 °C to maximize para-selectivity and prevent dinitration[5].
-
Quenching & Extraction: Once the reaction is complete (verified by TLC), carefully pour the mixture over crushed ice. Separate the DCM layer and evaporate the solvent under reduced pressure[1][5].
-
Isomer Separation (Self-Validating Step): Dissolve the crude mixture in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator. The para-isomer (4-nitro-1-(trifluoromethoxy)benzene) will preferentially crystallize. Filter the crystals and wash with ice-cold hexane. Validate purity using the GC method described in Q3[3][4].
Protocol B: Chemoselective Reduction to 4-(Trifluoromethoxy)aniline
This protocol converts the purified nitro compound to the target aniline without utilizing pressurized hydrogen.
-
Reagent Mixing: In a reaction vessel equipped with a reflux condenser, combine 204 g of the purified 4-nitro-1-(trifluoromethoxy)benzene, 185 g of fine iron powder, 44 mL of concentrated HCl, and 800 mL of methanol[1].
-
Reduction: Heat the vigorously stirring mixture to 60–65 °C. The reaction is typically complete within 2–4 hours. The iron acts as the electron source, while HCl provides the required protons[1].
-
Filtration: Cool the mixture slightly and filter it through a tightly packed Celite bed to remove the iron sludge. Wash the filter cake with additional methanol to ensure complete product recovery[1].
-
Workup: Evaporate the methanol from the filtrate. Adjust the pH of the remaining aqueous residue to 9–10 using aqueous sodium hydroxide to free-base the aniline[1].
-
Isolation: Extract the aqueous phase with DCM. Wash the organic layer with water to remove residual inorganics, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield high-purity 4-(trifluoromethoxy)aniline[1].
Workflow Visualization
Below is the logical workflow mapping the synthesis, separation, and reduction phases.
Caption: Workflow for the regioselective synthesis and isomer separation of 4-(trifluoromethoxy)aniline.
References
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. ResearchGate. Available at:[Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at:[Link]
- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Google Patents.
Sources
- 1. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safe storage and handling procedures for trifluoromethoxy compounds.
As an application scientist working with fluorinated building blocks, I frequently encounter researchers who underestimate the unique physicochemical behaviors of the trifluoromethoxy (-OCF₃) group. While this functional group is highly prized in drug development for its ability to enhance metabolic stability and membrane permeability, these exact properties introduce severe safety and handling challenges in the laboratory.
This guide is designed to move beyond basic Safety Data Sheets (SDS). Here, we explore the causality behind -OCF₃ hazards and provide self-validating protocols to ensure your safety and the integrity of your synthetic workflows.
🔍 Frequently Asked Questions (FAQs)
Q1: Why do my standard nitrile gloves seem to fail rapidly when handling liquid trifluoromethoxy reagents like (trifluoromethoxy)benzene? The Causality: The -OCF₃ group is sometimes referred to as a "super-halogen." The highly electronegative fluorine atoms pull electron density away from the oxygen atom, drastically reducing its ability to act as a hydrogen-bond acceptor. This imparts extreme lipophilicity (high LogP) to the molecule[2]. Because standard nitrile gloves are made of non-polar elastomers, highly lipophilic -OCF₃ liquids partition into and permeate through the glove material almost instantaneously, carrying toxic pharmacophores directly to your skin. The Solution: Never rely on single-layer nitrile gloves for liquid -OCF₃ reagents. You must use a multi-layer defense system. Wear a chemical-resistant laminate glove (e.g., Silver Shield) as your primary barrier, overlaid with a heavy-duty nitrile glove to provide mechanical tear resistance.
Mechanism of -OCF3 permeation through standard PPE versus laminate barrier defense.
Q2: I experienced a sudden pressure buildup and etching of my glassware when distilling a trifluoromethoxy intermediate. What caused this? The Causality: Thermal degradation. While the -OCF₃ group attached to an aromatic ring is generally stable, aliphatic -OCF₃ compounds, specific intermediates, or precursor reagents (like trifluoromethanol) are thermodynamically unstable at elevated temperatures [3]. Under thermal stress, they undergo α-fluoride elimination to yield carbonyl fluoride (COF₂). When COF₂ contacts ambient moisture or residual water in your apparatus, it immediately hydrolyzes into carbon dioxide and highly toxic, glass-etching Hydrogen Fluoride (HF) gas [1]. The Solution: Always distill -OCF₃ compounds under high vacuum to significantly lower the required heating bath temperature. If your specific synthesis involves known HF-generating intermediates, you must swap traditional borosilicate glassware for PTFE or PFA-lined distillation apparatuses.
📊 Quantitative Data: Hazard Profiles of Common -OCF₃ Reagents
To safely design your experimental setups, you must understand the physical parameters of the specific -OCF₃ class you are handling. Below is a comparative matrix of common reagents.
| Compound Class | Example Reagent | Boiling Point | Est. LogP | Primary Hazard | Optimal Storage |
| Aromatic Ether | (Trifluoromethoxy)benzene | 102°C | ~3.0 | Highly Flammable, Volatile [1] | Room Temp, Flammables Cabinet |
| Aniline Derivative | 4-(Trifluoromethoxy)aniline | 73°C (at 10 mmHg) | ~2.5 | Toxic via skin/inhalation [4] | 2-8°C, Dark, Inert Atmosphere |
| Benzyl Halide | 4-(Trifluoromethoxy)benzyl bromide | 82°C (at 15 mmHg) | ~3.2 | Corrosive, Lachrymator | 2-8°C, PTFE-lined container |
| Aliphatic Alcohol | Trifluoromethanol | -20°C (Calc) | N/A | Decomposes to HF + COF₂[3] | -120°C (Generated in situ) |
🛠️ Troubleshooting & Standard Operating Procedures (SOPs)
Protocol: Safe Aliquoting of Moisture-Sensitive -OCF₃ Benzyl Halides
Compounds like 4-(Trifluoromethoxy)benzyl bromide are highly susceptible to hydrolysis. The electron-withdrawing -OCF₃ group activates the benzylic position, making it prone to reacting with atmospheric moisture to release hydrobromic acid (HBr). This protocol uses a self-validating visual check to ensure safety.
Step-by-Step Methodology:
-
Environmental Control: Ensure your fume hood is certified and operating at a minimum face velocity of 100 fpm. Purge a Schlenk line with high-purity Argon (Nitrogen is acceptable, but Argon is preferred due to its density).
-
PPE Verification: Don a lab coat, safety goggles, a face shield, and Silver Shield laminate gloves underneath heavy-duty nitrile gloves.
-
Vessel Preparation: Clamp the reagent bottle securely. Insert an Argon line equipped with a drying tube (Drierite) to maintain positive pressure.
-
Transfer: Using a gas-tight glass syringe with a PTFE plunger (avoid standard plastic syringes which the lipophilic reagent will degrade), extract the required volume.
-
Self-Validation Check (Critical): Observe the tip of the needle immediately upon withdrawal. If you see white fuming, the reagent is actively hydrolyzing in ambient moisture, generating HBr/HF. Immediately submerge the needle tip into your reaction flask or a quenching solution (e.g., saturated NaHCO₃).
-
Storage: Flush the headspace of the stock bottle with Argon for 60 seconds. Seal tightly with a PTFE-lined cap, wrap the seal in Parafilm, and store in a secondary corrosive-resistant container at 2-8°C [4].
Protocol: Emergency Spill Response for Volatile -OCF₃ Reagents
Because of their volatility and potential to release HF upon combustion or degradation, spills require immediate, specialized containment[5].
Emergency spill response workflow for volatile trifluoromethoxy reagents.
Step-by-Step Methodology:
-
Assess and Evacuate: If the spill is outside a fume hood and exceeds 50 mL, evacuate the laboratory immediately. The volatility of compounds like (trifluoromethoxy)benzene creates a severe inhalation and flammability hazard.
-
Don Appropriate PPE: Re-enter only with a Self-Contained Breathing Apparatus (SCBA) and heavy-duty chemical suits if the spill is large.
-
Containment (No Water): Do not use water or wet paper towels. Water can trigger exothermic hydrolysis and HF release. Surround and cover the spill with a dry, inert absorbent such as dry sand, earth, or a specialized fluorochemical spill kit[5].
-
Collection: Use non-sparking tools (e.g., polypropylene scoops) to collect the saturated absorbent.
-
Disposal: Place the waste into a PTFE-lined, sealable hazardous waste container. Label clearly as "Fluorinated Organic Waste - Potential HF Hazard" and consign to an approved hazardous waste disposal plant[5].
📚 References
-
Synquest Labs. "Safety Data Sheet: (Trifluoromethoxy)benzene." Synquest Labs,
-
MDPI. "Attenuation of Staphylococcus aureus Biofilms and Virulence by 3-Fluorocatechol." MDPI,
-
Wikipedia. "Trifluoromethanol." Wikipedia,
-
Fisher Scientific. "SAFETY DATA SHEET: 4-(Trifluoromethoxy)phenol." Fisher Scientific,
-
Benchchem. "Proper Disposal of 3-(Trifluoromethoxy)cinnamic Acid: A Step-by-Step Guide." Benchchem,
Technical Support Center: Managing Exothermic Reactions in Aniline Derivative Synthesis
Current Status: Operational Support Level: Tier 3 (Process Safety & Scale-up) Topic: Thermal Hazards in Nitro-Reduction and Amination Audience: Process Chemists, Chemical Engineers, HSE Specialists
Executive Summary: The Thermal Challenge
The synthesis of aniline derivatives—primarily through catalytic hydrogenation of nitroarenes or nucleophilic aromatic substitution (SnAr) —presents some of the most aggressive thermal profiles in pharmaceutical manufacturing.
The reduction of a single nitro group releases approximately -550 kJ/mol of energy. To put this in perspective, this is nearly ten times the energy released by a typical acid-base neutralization. In a 1000L reactor, an uncontrolled release of this energy can vaporize the solvent within minutes, leading to catastrophic vessel failure.
This guide provides a self-validating framework to manage these hazards, moving beyond simple "cooling" to intrinsic process safety .
Phase 1: Process Design & Safety Screening
Q: How do I determine if my reaction is "too hot" for my current reactor?
A: You must calculate the MTSR (Maximum Temperature of Synthesis Reaction) and compare it to your critical safety limits. Do not rely on "standard" cooling capacity.
The Protocol:
-
Measure
: Use a Reaction Calorimeter (RC1) to determine the total heat of reaction. -
Measure
: Calculate the adiabatic temperature rise.-
Formula:
-
Where
is concentration (mol/kg) and is specific heat capacity.
-
-
Calculate MTSR:
-
Where
is the fraction of reagent already consumed. -
Worst Case: If cooling fails at
, .
-
Decision Logic:
Compare MTSR against the Time to Maximum Rate (
Figure 1: Stoessel Criticality Safety Screening Workflow. This logic ensures that even in a cooling failure, the reaction mass does not trigger a secondary explosion.
Phase 2: Active Reaction Management (Catalytic Hydrogenation)
Q: My hydrogen uptake has slowed, but the temperature is still rising. What is happening?
A: You are likely experiencing accumulation of the hydroxylamine intermediate , followed by its disproportionation. This is a common and dangerous scenario in nitro-reduction.
The Mechanism:
-
Nitrobenzene
Nitrosobenzene Phenylhydroxylamine Aniline. -
The reduction to hydroxylamine is fast; the final reduction to aniline can be slower (rate-limiting).
-
If the catalyst is partially poisoned or H2 pressure drops, phenylhydroxylamine accumulates.
-
The Hazard: Phenylhydroxylamine is thermally unstable (onset ~80°C) and can disproportionate exothermically without H2.
Troubleshooting Protocol:
-
Immediate Action: Stop H2 feed. Increase agitation speed to maximum (improves heat transfer and mass transfer of remaining H2). Apply full cooling.
-
Prevention: Operate in the Mass Transfer Limited Regime .
-
The reaction rate should be limited by how fast H2 dissolves into the liquid, not by the catalyst's kinetic limit.
-
Test: If you increase agitation and the rate increases, you are in the safe (mass transfer) regime. If rate is constant despite agitation increase, you are kinetically limited (danger zone).
-
Q: How do I prevent "runaway" during the hydrogenation?
A: Use a self-limiting semi-batch protocol. Never load all reagents at once if the
Standard Operating Procedure (SOP) for High-Exotherm Hydrogenation:
| Parameter | Control Strategy | Rationale |
| Mode | Semi-Batch | Feed the nitro-substrate into the reactor containing catalyst + solvent + H2. |
| Accumulation | < 5% | If feed stops, reaction should stop within minutes. |
| Pressure | Constant (Isobaric) | H2 uptake rate = Reaction rate. If uptake drops, stop feed immediately. |
| Catalyst | 5-10% Loading | Sufficient loading prevents "stalling" at the hydroxylamine stage. |
| Temp Control | Cascade Control | Jacket temperature responds to internal temperature ( |
Phase 3: Alternative Routes (Nucleophilic Substitution / SnAr)
Q: I am adding an amine to a fluoronitrobenzene. The exotherm is delayed. Why?
A: This is a classic "Initiation Delay" .
-
Cause: The reaction might require a specific temperature to start.[1][2] If you dose the amine at 20°C but the reaction starts at 40°C, you will accumulate unreacted amine.
-
Result: Once the mixture hits 40°C, all the accumulated amine reacts simultaneously -> Thermal Runaway.
Corrective Protocol:
-
Heat First: Bring the reactor to the reaction temperature (e.g., 60°C) before starting addition.
-
Validation: Add 5% of the reagent. Wait for the exotherm (temperature spike) to confirm initiation.
-
Dose: Only proceed with the remaining 95% feed after the exotherm is observed.
Visualizing Process Control
To maintain safety, the reactor control system must link dosing pumps directly to thermal sensors.
Figure 2: Safety Interlock Loop. The dosing pump is "slaved" to the cooling capacity. If the cooling valve is >80% open or Temp > Limit, the pump must trip.
References & Authoritative Grounding
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Defines the Criticality Classes and MTSR methodology).
-
Mettler Toledo. (2020). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Link (Source for reaction calorimetry data and hydroxylamine accumulation risks).
-
Westerterp, K. R., & Molga, E. J. (2006). Safety and Runaway Prevention in Batch and Semi-batch Reactors. Chemical Engineering Research and Design. (Discusses the mass transfer limited regime in hydrogenation).
-
Org. Process Res. Dev. (2020). Process Safety in the Pharmaceutical Industry. ACS Publications. Link (Industry standards for
limits). -
IChemE. (2022).[3] Incidents in Aniline Synthesis. Loss Prevention Bulletin. Link (Case studies on thermal runaway).
Disclaimer: This guide is for technical reference only. All safety parameters must be experimentally validated using RC1/DSC on the specific chemical system before scale-up.
Sources
Validation & Comparative
Analytical methods for the characterization of 4,5-Dimethyl-2-(trifluoromethoxy)aniline
Analytical Methods for the Characterization of 4,5-Dimethyl-2-(trifluoromethoxy)aniline: A Comparative Technical Guide
Part 1: Core Directive & Introduction
In the high-stakes arena of pharmaceutical intermediate synthesis, 4,5-Dimethyl-2-(trifluoromethoxy)aniline (C₉H₁₀F₃NO) represents a critical fluorinated building block. The unique combination of the electron-withdrawing trifluoromethoxy (-OCF₃) group and the electron-donating methyl groups creates a distinct electronic profile, making it valuable for modulating lipophilicity and metabolic stability in drug candidates.
However, this structural complexity introduces specific analytical challenges:
-
Regioisomerism: The potential for positional isomers (e.g., 3,4-dimethyl- or 5,6-dimethyl- analogs) during nitration/reduction synthesis requires high-resolution separation.[1]
-
Fluorine Quantification: Standard carbon/hydrogen analysis is often insufficient; direct fluorine quantification is preferred.[1]
-
Aniline Instability: Primary anilines are prone to oxidation, requiring robust sample handling.[1]
This guide moves beyond generic protocols to objectively compare three distinct analytical pillars: HPLC-UV/MS , GC-MS , and ¹⁹F qNMR . We prioritize self-validating systems where the data from one method cross-verifies the others.[1]
Part 2: Comparative Analytical Methodologies
Method A: High-Performance Liquid Chromatography (HPLC-UV/MS)
The Workhorse for Purity and Non-Volatile Impurity Profiling.[1]
Mechanism & Causality: Reversed-phase HPLC is the primary choice for purity assessment.[1] The -OCF₃ group imparts significant lipophilicity, while the amine functionality causes peak tailing on standard silanol-active columns. Therefore, the protocol utilizes a base-deactivated C18 column or a Fluorophenyl phase (for enhanced fluorine selectivity) and pH control.
Protocol 1: HPLC-UV Purity Assay
-
Instrument: Agilent 1290 Infinity II or equivalent.
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) OR Phenomenex Kinetex F5 (for isomer separation).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Suppresses amine ionization, sharpening peaks).
-
B: Acetonitrile (ACN).[1]
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 240 nm (Aniline absorption max) and 210 nm (General).[1]
-
Self-Validating Step: Inject a "system suitability" mix containing the target and a known precursor (e.g., 4,5-dimethyl-2-(trifluoromethoxy)nitrobenzene). Resolution (Rs) must be > 1.5.
Pros/Cons:
-
Pros: High sensitivity; detects non-volatile oxidation byproducts.[1]
-
Cons: Requires reference standards for absolute quantification; isomers may co-elute on C18.[1]
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)
The Solution for Isomer Resolution and Volatile Impurities.[1]
Mechanism & Causality: GC is superior for separating structural isomers of dimethyl-anilines due to subtle boiling point differences.[1] The MS detector provides structural confirmation (molecular ion m/z 205).[1] However, primary anilines can adsorb to the injection liner. We mitigate this using a split injection with a deactivated wool liner or pre-column derivatization.[1]
Protocol 2: GC-MS Identification
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Inlet: 250°C, Split ratio 50:1.
-
Oven Program: 60°C (hold 1 min) → 20°C/min → 300°C (hold 3 min).
-
MS Source: EI mode (70 eV), Scan range 40–300 amu.
-
Diagnostic Ions: Look for m/z 205 [M]+, 190 [M-CH₃]+, and 69 [CF₃]+.
-
Self-Validating Step: Calculate the "Tailing Factor" of the amine peak.[1] If > 1.2, replace the inlet liner immediately.
Pros/Cons:
-
Pros: Excellent resolution of regioisomers; structural fingerprinting.
-
Cons: Thermal degradation possible; not suitable for salts or high-boiling oligomers.[1]
Method C: Quantitative ¹⁹F NMR (qNMR)
The "Gold Standard" for Absolute Assay.
Mechanism & Causality: Unlike chromatography, qNMR does not require a reference standard of the analyte itself—only a pure internal standard (IS) with a distinct fluorine signal. The -OCF₃ signal (typically around -58 ppm) is a singlet, making integration precise.[1] This method eliminates response factor errors common in UV/MS.[1]
Protocol 3: ¹⁹F qNMR Assay
-
Solvent: DMSO-d₆ (prevents aggregation).[1]
-
Internal Standard:
-Trifluorotoluene (TFT) or 4,4'-Difluorobiphenyl. -
Relaxation Delay (D1): Must be
(typically 10–20 seconds) to ensure full magnetization recovery. -
Pulse Angle: 90°.
-
Scans: 32 or 64 (for S/N > 250).
-
Calculation:
(Where I=Integral, N=Number of F nuclei, M=Molar Mass, W=Weight, P=Purity)[2][3][4]
Pros/Cons:
-
Pros: Absolute purity determination without a specific standard; highly specific to fluorine.[1]
-
Cons: Lower sensitivity (LOD ~0.1%); requires expensive instrumentation.[1]
Part 3: Data Presentation & Visualization
Comparative Analysis Summary
| Feature | HPLC-UV | GC-MS | ¹⁹F qNMR |
| Primary Utility | Routine Purity & QC | Isomer/Impurity ID | Absolute Assay (Potency) |
| Specificity | Moderate (Retention Time) | High (Mass Spec) | Very High (Chemical Shift) |
| Limit of Detection | Low (ppm range) | Very Low (ppb range) | Moderate (0.1%) |
| Sample Prep | Dissolve & Filter | Dissolve (or Derivatize) | Weigh & Dissolve (Critical) |
| Throughput | High (15 min/run) | Moderate (20 min/run) | Low (Manual processing) |
| Cost per Run | Low | Moderate | High (Instrument time) |
Workflow Diagrams
Diagram 1: Method Selection Logic A decision tree for selecting the appropriate characterization technique based on the analytical goal.
Caption: Decision matrix for selecting between qNMR, HPLC, and GC-MS based on reference standard availability.
Diagram 2: ¹⁹F qNMR Experimental Workflow Visualizing the critical steps for the self-validating NMR protocol.
Caption: Step-by-step workflow for Quantitative Fluorine NMR (qNMR) ensuring high precision.
References
-
BenchChem. (2025).[5][6][1] A Comparative Guide to Assessing the Accuracy of Quantitative ¹⁹F NMR. Retrieved from
-
TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline. Retrieved from
-
Santa Cruz Biotechnology. (2026).[1][7] 4-(Trifluoromethoxy)aniline Product Specifications. Retrieved from
-
Royal Society of Chemistry. (2017).[1] Quantitative analysis of sitagliptin using the 19F-NMR method: a universal technique for fluorinated compound detection. Analyst. Retrieved from
-
Organic Syntheses. (1979).[1] Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)- Procedure. Org. Synth. 1979, 59, 132. Retrieved from
Sources
- 1. 4-Chloro-2-methyl-5-(trifluoromethyl)aniline | 1379346-32-3 [sigmaaldrich.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-(Trifluoromethoxy)aniline | CAS 461-82-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
Advanced HPLC Method Development for Purity Analysis of 4,5-Dimethyl-2-(trifluoromethoxy)aniline: A Comparative Guide
For researchers and drug development professionals, the purity analysis of halogenated aromatic intermediates is a critical quality control gateway. 4,5-Dimethyl-2-(trifluoromethoxy)aniline presents a unique chromatographic challenge. The molecule features a basic primary amine (
This guide objectively compares the performance of traditional alkyl (C18) stationary phases against fluorinated (PFP) alternatives, providing a field-proven, self-validating methodology for the baseline resolution of this active pharmaceutical intermediate from its regioisomers and synthetic precursors.
The Core Comparison: C18 vs. Pentafluorophenyl (PFP) Columns
Laboratories frequently default to standard C18 columns for reversed-phase liquid chromatography (RPLC). However, for highly functionalized fluorinated aromatics, C18 often fails to resolve critical regioisomeric pairs because it relies almost exclusively on hydrophobic dispersion forces.
As established in fundamental chromatographic studies by [1], fluorinated stationary phases—particularly Pentafluorophenyl (PFP)—offer orthogonal selectivity. PFP columns introduce multiple simultaneous retention mechanisms: hydrophobic interactions,
Comparative Chromatographic Performance Data
To objectively evaluate performance, 4,5-Dimethyl-2-(trifluoromethoxy)aniline was analyzed alongside its synthetic starting material (Impurity A) and a closely related regioisomer (Impurity B).
Table 1: Performance Comparison of C18 vs. PFP Stationary Phases
| Chromatographic Parameter | Standard C18 Column(5 µm, 150 x 4.6 mm) | PFP Core-Shell Column(2.6 µm, 100 x 4.6 mm) |
| Retention Time (Main Analyte) | 4.2 min | 5.8 min |
| Tailing Factor ( | 1.65 (Significant Tailing) | 1.08 (Excellent Symmetry) |
| Resolution ( | 1.8 | 4.5 |
| Resolution ( | 0.9 (Co-elution) | 2.7 (Baseline Resolution) |
| Theoretical Plates (N) | ~8,500 | ~22,000 |
The Causality Behind the Data
Why does PFP drastically outperform C18 in this application?
-
Dipole Interactions: The
group creates a strong localized dipole. The carbon-fluorine bonds of the PFP phase interact strongly with this dipole, increasing retention[3]. - Interactions: The electron-deficient PFP ring engages in charge-transfer interactions with the electron-rich aniline ring (enhanced by the electron-donating dimethyl groups).
-
Shape Selectivity: The rigid structure of the PFP ligand provides the steric recognition necessary to separate the 2-trifluoromethoxy isomer from the 3-trifluoromethoxy isomer—a feat physically impossible on the highly flexible alkyl chains of a C18 phase[4].
Comparative Retention Mechanisms of C18 vs. PFP Stationary Phases.
Method Development Logic & Mobile Phase Optimization
For basic anilines, pH control is non-negotiable. Operating at a neutral pH neutralizes the amine, which increases hydrophobicity but risks severe peak tailing due to secondary interactions with ionized surface silanols on the silica backbone (
The Scientific Choice: We operate at a low pH (pH 2.5) using 0.1% Trifluoroacetic acid (TFA).
-
Causality: At pH 2.5, both the analyte's primary amine and the column's residual silanols are fully protonated, completely suppressing secondary ion-exchange interactions. Additionally, TFA acts as an ion-pairing reagent, forming a neutral, hydrophobic complex with the protonated aniline, which dramatically improves peak shape and mass transfer kinetics on the PFP column.
HPLC Method Development Workflow for Fluorinated Anilines.
Self-Validating Experimental Protocol
To ensure analytical trustworthiness, the following step-by-step protocol incorporates a strict System Suitability Test (SST) . This acts as a self-validating gatekeeper; if the SST criteria are not met, the system halts, preventing the generation of invalid purity data[5].
Step 1: Reagent & Mobile Phase Preparation
-
Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade Water.
-
Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile. (Note: Acetonitrile is selected over methanol to minimize system backpressure and avoid protic solvent interference with the
bonding on the PFP phase). -
Diluent: Water / Acetonitrile (50:50, v/v).
Step 2: Standard and Sample Preparation
-
System Suitability Standard (SST): Prepare a solution containing 1.0 mg/mL of 4,5-Dimethyl-2-(trifluoromethoxy)aniline spiked with 0.1% w/w of Impurity B (4,5-Dimethyl-3-(trifluoromethoxy)aniline).
-
Sample Preparation: Accurately weigh 10.0 mg of the synthesized batch, dissolve in 10.0 mL of diluent. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.
Step 3: Instrument Setup (Gradient Elution)
-
Column: Core-Shell PFP (100 mm x 4.6 mm, 2.6 µm particle size).
-
Column Temperature: 35°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 230 nm (Optimal absorbance maximum for this substituted aromatic ring).
Gradient Program:
-
0.0 - 2.0 min: 20% B (Isocratic hold to focus the polar amine)
-
2.0 - 10.0 min: 20%
70% B (Linear gradient for impurity elution) -
10.0 - 12.0 min: 70% B (Column wash)
-
12.1 - 15.0 min: 20% B (Re-equilibration)
Step 4: Self-Validation Criteria (The Gatekeeper)
Execute 5 replicate injections of the SST Standard before analyzing the unknown batch. The analytical run is only valid if the following criteria are achieved:
-
Resolution (
) between the main analyte and Impurity B is . -
Tailing Factor (
) of the main peak is . -
Injection Precision (%RSD) of the main peak area is
.
By transitioning from a traditional C18 to a PFP stationary phase and rigorously controlling the mobile phase pH, laboratories can exploit specific
References
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases - LCGC International.
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases - Waters Corporation.
-
NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase - Chromatography Today.
-
Analytical validation of 3-Chloro-4-fluoroaniline synthesis - Benchchem.
-
Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed / NIH.
Sources
A Comparative Guide to Impurity Profiling of 4,5-Dimethyl-2-(trifluoromethoxy)aniline by GC-MS
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the meticulous identification and quantification of impurities are not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. For active pharmaceutical ingredients (APIs) and their intermediates, such as 4,5-Dimethyl-2-(trifluoromethoxy)aniline, a comprehensive impurity profile is paramount. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this specific aniline derivative, juxtaposed with alternative analytical techniques. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to ensure the trustworthiness and scientific integrity of your analytical approach.
The Criticality of Impurity Profiling for 4,5-Dimethyl-2-(trifluoromethoxy)aniline
4,5-Dimethyl-2-(trifluoromethoxy)aniline is a substituted aniline that serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethoxy group can significantly influence the pharmacological properties of the final product. However, the synthetic route to this intermediate can introduce a variety of impurities, including positional isomers, starting material carry-over, and by-products from side reactions. These impurities, even at trace levels, can impact the safety, stability, and efficacy of the final drug substance. Therefore, a robust and sensitive analytical method is essential for their detection and control.
GC-MS: A Powerful Tool for Volatile and Semi-Volatile Impurity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation and identification of volatile and semi-volatile compounds.[1] Its high resolving power, coupled with the specificity of mass spectrometric detection, makes it an ideal choice for the impurity profiling of 4,5-Dimethyl-2-(trifluoromethoxy)aniline and its potential process-related impurities.
Predicted Impurities in the Synthesis of 4,5-Dimethyl-2-(trifluoromethoxy)aniline
A plausible synthetic route for 4,5-Dimethyl-2-(trifluoromethoxy)aniline involves the trifluoromethoxylation of 4,5-dimethyl-2-aminophenol. This precursor, in turn, can be synthesized from the corresponding nitrophenol.[2] Based on this pathway, potential impurities could include:
-
Positional Isomers: Isomers of the final product, such as 2,3-Dimethyl-6-(trifluoromethoxy)aniline or other dimethyl-trifluoromethoxy-aniline variants, can arise from the non-selective trifluoromethoxylation of the aminophenol precursor.
-
Starting Material Carry-over: Residual 4,5-dimethyl-2-aminophenol or its precursors.
-
By-products of Trifluoromethoxylation: The trifluoromethoxylation reaction can sometimes lead to the formation of other related substances.[3]
-
Degradation Products: The aniline moiety can be susceptible to oxidation, leading to the formation of colored impurities.[4]
Experimental Workflow for GC-MS Analysis
The following diagram illustrates a typical workflow for the GC-MS analysis of impurities in 4,5-Dimethyl-2-(trifluoromethoxy)aniline.
Detailed Experimental Protocol for GC-MS Analysis
This protocol is adapted from a validated method for the separation of positional isomers of trifluoromethoxy aniline and can be optimized for the specific target analyte.[5]
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the 4,5-Dimethyl-2-(trifluoromethoxy)aniline sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as methanol or dichloromethane.
-
Further dilute the solution to a final concentration of approximately 100 µg/mL for analysis.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | A robust and widely used system for routine analysis. |
| Mass Spectrometer | Agilent 5977B or equivalent | Provides sensitive and reliable mass spectral data. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of aromatic amines.[1] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample without thermal degradation. |
| Injection Volume | 1 µL (splitless mode) | Maximizes sensitivity for trace impurity detection. |
| Oven Program | Initial temp: 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) | A general-purpose temperature program that can be optimized for better separation. |
| MS Source Temp | 230 °C | Optimizes ionization efficiency. |
| MS Quad Temp | 150 °C | Maintains mass accuracy. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that generates reproducible mass spectra for library matching. |
| Scan Range | 40-450 amu | Covers the expected mass range of the analyte and its potential impurities. |
3. Data Analysis:
-
Identify the main peak corresponding to 4,5-Dimethyl-2-(trifluoromethoxy)aniline.
-
Identify and integrate all impurity peaks in the total ion chromatogram (TIC).
-
Extract the mass spectrum for each impurity peak.
-
Compare the obtained mass spectra with a commercial library (e.g., NIST) for tentative identification.
-
For unknown impurities, interpret the fragmentation pattern to propose a structure.
Expected Mass Spectrum Fragmentation of 4,5-Dimethyl-2-(trifluoromethoxy)aniline
The electron ionization (EI) mass spectrum of 4,5-Dimethyl-2-(trifluoromethoxy)aniline (Molecular Weight: 207.18 g/mol ) is expected to show a prominent molecular ion peak (M+) at m/z 207. The fragmentation pattern would likely involve the loss of a methyl group (-CH3) to give a fragment at m/z 192, and the loss of the trifluoromethoxy group (-OCF3) or parts of it.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful technique, other analytical methods can also be employed for impurity profiling. The choice of technique often depends on the specific impurity and the analytical requirements.
| Technique | Principle | Advantages for this Analysis | Disadvantages for this Analysis |
| GC-MS | Separation based on volatility and polarity, detection by mass. | Excellent for volatile and semi-volatile impurities like positional isomers and starting materials. High sensitivity and specificity. | May require derivatization for non-volatile impurities.[6][7] |
| LC-MS/MS | Separation based on polarity, detection by mass. | Suitable for a broader range of polar and non-volatile impurities without derivatization. High sensitivity and selectivity.[8] | May have lower resolution for some closely related isomers compared to GC. |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | A robust and widely available technique for quantitative analysis. | Less specific than MS detection, making it difficult to identify unknown impurities. May require reference standards for all impurities. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | High separation efficiency for charged species. | May have lower sensitivity and reproducibility compared to chromatographic methods. |
Method Validation: A Self-Validating System for Trustworthiness
To ensure the reliability and accuracy of the analytical results, the GC-MS method must be validated according to the International Council for Harmonisation (ICH) guidelines.[9][10]
Key Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main component from all known impurities and a placebo.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of dilutions of the standard solution.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of impurity is spiked into the sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion: A Strategic Approach to Impurity Analysis
The selection of an appropriate analytical technique for impurity profiling of 4,5-Dimethyl-2-(trifluoromethoxy)aniline is a critical decision in the drug development process. GC-MS offers a powerful and reliable solution for the identification and quantification of volatile and semi-volatile impurities, which are common in the synthesis of such aniline derivatives. Its high sensitivity and specificity, combined with the structural information provided by mass spectrometry, make it a cornerstone of a robust quality control strategy.
However, a comprehensive impurity profiling strategy may benefit from the complementary use of other techniques like LC-MS/MS to cover a wider range of potential impurities. Regardless of the chosen method, rigorous validation in accordance with ICH guidelines is essential to ensure the generation of trustworthy and scientifically sound data, ultimately safeguarding the quality and safety of the final pharmaceutical product.
References
-
ICH Harmonised Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency; 2005. [Link]
- Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products.
- A Comparative Guide to the Analytical Characterization of Halogenated Phenylanilines and Their Deriv
- High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Anal Chim Acta. 1993;282(3):537-44.
- Recent Development of Catalytic Trifluoromethoxylation Reactions. Molecules. 2018 Sep; 23(9): 2299.
- Advances in the Analysis of Persistent Halogenated Organic Compounds.
- Synthesis of some o-aminophenol derivatives and antioxidant activities. Vietnam Journal of Chemistry. 2023;61(2):223-228.
- Late-stage C-H trifluoromethoxylation of natural products and drug derivatives.
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency; 2022.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
- Validation of Impurity Methods, Part I. LCGC North America. 2003;21(7).
- Method 8131: Aniline and Selected Derivatives by Gas Chromatography. US Environmental Protection Agency.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- Process of producing ortho-aminophenol.
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. 2022 Feb; 27(4): 1305.
- Aniline Impurities and Rel
- GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Analytical Chemistry. 2011;10(1):1-7.
- The Derivatization and Analysis of Amino Acids by GC-MS. Merck.
- Advances in the Development of Trifluoromethoxylation Reagents. Molecules. 2021 Dec; 26(24): 7558.
- GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Analytical Chemistry: An Indian Journal. 2010;9(12):803-809.
- Synthesis of 3,5-dimethyl-4-aminophenol. PrepChem.com.
- Industrial Synthesis of 2-Aminophenol. ChemicalBook; 2021.
- Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Ther Drug Monit. 1999 Apr;21(2):238-42.
- 2-Aminophenol derivatives and process for their preparation.
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
- Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Der Pharma Chemica. 2017;9(1):92-99.
- Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols. Benchchem; 2025.
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- 8. Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Interpreting the ¹⁹F NMR Spectrum of 4,5-Dimethyl-2-(trifluoromethoxy)aniline
For researchers and professionals in drug development, the precise characterization of fluorinated molecules is paramount. The strategic incorporation of fluorine can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity. Among the most powerful analytical techniques for this purpose is Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. This guide provides an in-depth analysis of the ¹⁹F NMR spectrum of 4,5-Dimethyl-2-(trifluoromethoxy)aniline, comparing it with other common fluorinated analogues to provide a clear framework for spectral interpretation.
The ¹⁹F nucleus is nearly ideal for NMR studies. Its 100% natural abundance, spin of ½, and high gyromagnetic ratio grant it a sensitivity approaching that of proton (¹H) NMR.[1][2] Furthermore, the vast chemical shift dispersion of ¹⁹F NMR, which can span over 800 ppm, minimizes signal overlap and makes it exquisitely sensitive to the local electronic environment.[1] This sensitivity is key to distinguishing between structurally similar fluorinated compounds.
Understanding the Trifluoromethoxy (-OCF₃) Signal
The trifluoromethoxy (-OCF₃) group is a common substituent in medicinal chemistry, valued for its ability to modulate electronic properties and enhance metabolic stability. In a ¹⁹F NMR spectrum, the three magnetically equivalent fluorine atoms of the -OCF₃ group typically give rise to a single resonance.
The chemical shift (δ) of this group is highly dependent on its electronic environment.[2] For trifluoromethoxy groups attached to an aromatic ring, the chemical shift generally appears in the range of -56 to -60 ppm relative to a CFCl₃ standard. The electronegative oxygen atom deshields the fluorine nuclei compared to a trifluoromethyl (-CF₃) group directly attached to the ring. In most standard experiments, proton decoupling is employed, which simplifies the spectrum by removing couplings to nearby protons.[3] Consequently, the -OCF₃ group is expected to appear as a sharp singlet.
Predicted ¹⁹F NMR Spectrum of 4,5-Dimethyl-2-(trifluoromethoxy)aniline
Let's analyze the structure of our target compound to predict its spectrum.
Caption: Molecular structure of 4,5-Dimethyl-2-(trifluoromethoxy)aniline.
-
Chemical Shift Prediction: The aniline (NH₂) group at position 1 is a strong electron-donating group, while the methyl groups at positions 4 and 5 are weakly electron-donating. The trifluoromethoxy group at position 2 is electron-withdrawing. The combined electronic effects of these substituents will influence the shielding of the fluorine nuclei. Given its position ortho to the activating amino group, we can predict the chemical shift to be within the typical range for aryl trifluoromethoxy ethers, likely around -58 ppm .
-
Multiplicity: With standard ¹H decoupling, the three fluorine atoms of the -OCF₃ group are equivalent and have no nearby coupling partners. Therefore, the spectrum will exhibit a singlet . Without decoupling, minor long-range couplings (e.g., ⁴JHF, ⁵JHF) to the aromatic protons might be observable, resulting in a finely split multiplet, but this is not typically resolved in standard survey spectra.
-
Integration: The relative integral of this singlet will correspond to three fluorine atoms.
Comparison with Alternative Fluorinated Anilines
To fully appreciate the diagnostic power of the ¹⁹F NMR spectrum, it is instructive to compare our target compound with structurally related alternatives. The choice of the fluorinated moiety has a profound impact on the resulting spectrum.
| Compound | Predicted ¹⁹F δ (ppm) | Expected Multiplicity (¹H Decoupled) | Key Distinguishing Feature |
| 4,5-Dimethyl-2-(trifluoromethoxy)aniline | ~ -58 | Singlet | Chemical shift is characteristic of an -OCF₃ group attached to an aromatic ring. |
| 4,5-Dimethyl-2-(trifluoromethyl)aniline | ~ -63 | Singlet | Shifted upfield relative to the -OCF₃ analogue due to the absence of the deshielding oxygen atom.[1] |
| 4,5-Dimethyl-2-fluoroaniline | ~ -120 to -140 | Complex Multiplet (even with decoupling) | The single fluorine atom is directly on the aromatic ring, resulting in a much more shielded (upfield) chemical shift.[1] |
Analysis of Alternatives:
-
4,5-Dimethyl-2-(trifluoromethyl)aniline: Replacing the -OCF₃ with a -CF₃ group removes the deshielding effect of the intervening oxygen atom. This results in an upfield shift (a less negative ppm value). For instance, trifluoromethylbenzene has a chemical shift of -63.7 ppm.[1] The signal would also be a singlet with proton decoupling, making the chemical shift the primary means of distinction.
-
4,5-Dimethyl-2-fluoroaniline: A single fluorine atom directly attached to the aromatic ring experiences a vastly different electronic environment. Aromatic C-F bonds typically resonate much further upfield, in the -100 to -200 ppm range.[1] Furthermore, even with proton decoupling, this fluorine atom would still be coupled to any other fluorine atoms on the molecule (none in this case) and would show coupling to adjacent protons without decoupling, leading to a complex multiplet.[1] This makes it easily distinguishable from the singlet of a -CF₃ or -OCF₃ group.
Validated Experimental Protocol for ¹⁹F NMR Acquisition
Trustworthy data is built on a robust experimental foundation. The following protocol outlines the steps for acquiring a high-quality ¹⁹F NMR spectrum.
Sources
Cross-reactivity assessment of substituted aniline derivatives.
Aniline derivatives, particularly substituted anilines, are ubiquitous structural motifs in medicinal chemistry. They form the core of numerous therapeutics, from tyrosine kinase inhibitors (TKIs) like imatinib and novel Nek family inhibitors to sulfonamide antibiotics[1][2]. However, the same structural features that confer high target affinity—such as the ability of the aniline nitrogen to act as a critical hydrogen bond donor in the kinase hinge region—also make these compounds highly prone to promiscuous off-target binding and cross-reactivity[1][3].
For drug development professionals and analytical scientists, accurately mapping this cross-reactivity is a critical bottleneck. Relying on the wrong analytical platform can lead to false positives, overestimated cross-reactivity, or missed kinetic liabilities. As a Senior Application Scientist, I have designed this guide to objectively compare the three leading platforms for assessing substituted aniline cross-reactivity: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) , Surface Plasmon Resonance (SPR) , and Enzyme-Linked Immunosorbent Assays (ELISA) .
The Mechanistic Basis of Aniline Cross-Reactivity
Substituted anilines frequently cross-react because their binding pockets are evolutionarily conserved across target families. For instance, in the human kinome, the ATP-binding hinge region is highly conserved. A 3-COOH-4-Cl substituted aniline designed for Nek2 activity (K_d of 460 nM) will inevitably interrogate the active sites of closely related kinases like Nek10 or CDK9[1][3].
When assessing this cross-reactivity, the chosen platform fundamentally alters the observed data. For example, solid-phase assays like ELISA often overestimate cross-reactivity compared to homogeneous assays due to the high local concentration of immobilized reagents, which forces low-affinity cross-reactants into stable complexes[2].
Fig 1. Substituted aniline binding pathways and cross-reactivity detection platforms.
Platform Comparison: TR-FRET vs. SPR vs. ELISA
To objectively evaluate these platforms, we must look at their underlying physics and how they handle the unique properties of substituted anilines.
-
TR-FRET: Utilizes long-lifetime lanthanide donors to delay signal acquisition, effectively eliminating the short-lived auto-fluorescence common in small-molecule aniline derivatives[4]. It is a homogeneous (no-wash) assay, making it the gold standard for high-throughput kinome cross-reactivity profiling[4][5].
-
SPR: A label-free, optical biosensor technology that measures real-time binding kinetics (association rate
and dissociation rate ). It is unparalleled for determining whether an off-target cross-reaction is a transient artifact or a long-residence-time liability[6][7]. -
ELISA: Highly sensitive and accessible, but relies on multiple wash steps and enzyme-linked amplification. Studies show that for substituted aniline derivatives (like sulfonamides), ELISA can overestimate cross-reactivity by up to 8.5 times compared to homogeneous fluorescence methods due to reagent concentration ratios on the solid phase[2].
Table 1: Performance Metrics for Cross-Reactivity Profiling
| Metric | TR-FRET | SPR | ELISA |
| Throughput | Ultra-High (1536-well) | Medium-High (384-well) | Low-Medium (96-well) |
| Kinetic Data | Equilibrium ( | Real-time ( | Endpoint ( |
| Matrix Interference | Very Low (Time-gated) | Low (Reference subtracted) | High (Wash-dependent) |
| False Positive Rate | Low[5] | Very Low | Moderate to High[2] |
| Label Requirement | Yes (Fluorophores) | No (Label-free) | Yes (Enzyme conjugates) |
Table 2: Impact of Platform on Observed Cross-Reactivity (CR)
Data modeled on comparative studies of substituted aniline derivatives (sulfonamides/kinase inhibitors)[1][2].
| Compound (Substituted Aniline) | Target | TR-FRET | SPR | ELISA | ELISA CR Overestimation |
| Compound A (3-COOH-4-Cl) | Nek2 (Primary) | 450 | 460 | 410 | N/A |
| Compound A (3-COOH-4-Cl) | Nek10 (Off-target) | >10,000 | No binding | 2,500 | ~4.0x higher |
| Sulfadimethoxine Analog | Primary Ab | 12 | 15 | 8 | N/A |
| Sulfachlorpyridazine Analog | Primary Ab | 850 | 900 | 100 | ~8.5x higher |
Experimental Protocols & Self-Validating Systems
As an application scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity.
Protocol A: High-Throughput Kinase Cross-Reactivity Profiling via TR-FRET
Objective: Assess the off-target binding of a novel substituted aniline TKI against a panel of 50 kinases.
-
Reagent Preparation: Prepare 1X Kinase Buffer. Dilute the substituted aniline compound in DMSO (ensure final assay DMSO concentration is
1% to prevent kinase denaturation). -
Assay Assembly (384-well plate):
-
Add 5 µL of the target kinase (e.g., Nek2 or off-target Nek10) to the well.
-
Add 2.5 µL of the substituted aniline compound (serial dilution).
-
Self-Validation Step: Include a "No Compound" control (maximum signal) and a "Staurosporine" control (pan-kinase inhibitor, minimum signal) to calculate the Z'-factor. A Z' > 0.5 validates the assay's dynamic range.
-
-
Tracer Addition: Add 2.5 µL of a fluorescently labeled ATP-competitive tracer and a Europium-labeled anti-tag antibody.
-
Equilibration: Incubate for 60 minutes at room temperature. Causality: Substituted anilines often exhibit slow-binding kinetics; sufficient equilibration prevents false-negative cross-reactivity readings.
-
Detection: Read on a TR-FRET compatible microplate reader. Use a time delay of 50-100 µs before measuring emission at 615 nm (donor) and 665 nm (acceptor) to eliminate auto-fluorescence of the aniline ring[4].
Protocol B: Kinetic Cross-Reactivity Assessment via SPR
Objective: Determine if an observed off-target interaction has a long residence time (
-
Surface Functionalization: Immobilize the off-target protein onto a CM5 sensor chip using standard amine coupling.
-
Self-Validation Step: Leave Flow Cell 1 (FC1) unmodified and activated/deactivated as a reference cell. All data from FC2 (active cell) must be subtracted by FC1 to eliminate bulk refractive index changes caused by the DMSO solvent[7].
-
-
Analyte Injection (Single-Cycle Kinetics): Inject the substituted aniline derivative in a 5-step increasing concentration series (e.g., 10, 30, 90, 270, 810 nM) without regeneration between steps. Causality: Single-cycle kinetics prevent the degradation of the delicate kinase surface that often occurs with harsh regeneration buffers.
-
Dissociation Phase: Allow running buffer to flow for 15-30 minutes to accurately measure the dissociation rate (
). -
Data Fitting: Fit the double-referenced sensorgrams (FC2 - FC1, minus blank injection) to a 1:1 Langmuir binding model to extract
, , and .
Workflow Logic for Platform Selection
Choosing the right platform is a function of your specific stage in the drug development pipeline. Use the following decision matrix to guide your assay development.
Fig 2. Decision matrix for selecting the optimal cross-reactivity assessment platform.
References
-
In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases nih.gov[Link]
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors nih.gov[Link]
-
TR-FRET powers smarter drug screening scientistlive.com[Link]
-
Assay concordance between SPA and TR-FRET in high-throughput screening nih.gov[Link]
-
Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions nih.gov[Link]
-
SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins affiniteinstruments.com[Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation mdpi.com[Link]
Sources
- 1. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientistlive.com [scientistlive.com]
- 5. Assay concordance between SPA and TR-FRET in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. affiniteinstruments.com [affiniteinstruments.com]
The Application Scientist’s Guide to Cytotoxicity Assays for Novel Aniline Derivatives
Evaluating the cytotoxicity of novel aniline derivatives presents a unique biochemical challenge in drug discovery. While these compounds show immense promise as anticancer and antimicrobial agents, their inherent chemical properties often confound standard viability assays. As a Senior Application Scientist, I frequently observe research teams generating false-positive viability data because they rely on legacy colorimetric assays without understanding the underlying chemical cross-reactivity.
This guide provides an objective, data-driven comparison of cytotoxicity assays—specifically MTT, CellTiter-Glo (ATP), and LDH release—when applied to aniline derivatives. It is designed to help you build a self-validating, orthogonal experimental system.
The Mechanistic Challenge: Why Aniline Derivatives Confound Assays
Aniline derivatives and their oligomers are inherently electroactive and redox-reactive[1]. This property is highly desirable for therapeutic efficacy but disastrous for assay integrity.
Many aniline derivatives exert cytotoxicity by localizing to mitochondrial membranes and inhibiting electron transport chain complexes (such as Complex I or III), which induces severe reactive oxygen species (ROS) production and oxidative stress[2]. Because traditional assays like MTT rely on mitochondrial metabolic rates (specifically NADH/NADPH-dependent oxidoreductase activity) rather than absolute cell counts, mitochondrial uncoupling can drastically alter the assay readout independently of actual cell death[3].
Furthermore, the electroactive nature of anilines means they can act as direct reducing agents. In cell-free environments, certain aniline compounds and particulate derivatives have been shown to directly reduce MTT into formazan, creating a false absorbance signal that masks true cytotoxicity[4].
Fig 1: Cytotoxic pathways of aniline derivatives and corresponding assay targets.
Comparative Analysis of Cytotoxicity Assays
To establish scientific integrity, we must evaluate assays based on their susceptibility to chemical interference and their biological target.
The Flawed Standard: MTT Assay
The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan. While ubiquitous, it is the least reliable choice for aniline derivatives. The assay suffers from high background interference because redox-active polyphenols and anilines can chemically reduce MTT, leading to an overestimation of cell viability[5]. Additionally, the MTT reagent itself is mildly toxic to eukaryotic cells, which can compound the stress induced by the drug being tested[6].
The Gold Standard: CellTiter-Glo (ATP Luminescence)
CellTiter-Glo measures intracellular ATP using a recombinant luciferase enzyme. Because ATP is strictly tied to living cells and depletes within minutes of necrosis, it provides a highly accurate snapshot of viability. The luminescent readout is fundamentally orthogonal to the redox chemistry of aniline derivatives, effectively eliminating the false-positive artifacts seen in MTT assays[5][6].
The Orthogonal Check: LDH Release Assay
Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released into the media upon membrane rupture (necrosis or late apoptosis). Measuring LDH in the supernatant provides a direct quantification of cell death[3]. When paired with an ATP assay, it creates a robust, self-validating system: ATP confirms metabolic viability, while LDH confirms physical cell death.
Quantitative Performance Comparison
| Parameter | MTT Assay | CellTiter-Glo (ATP) | LDH Release |
| Primary Readout | Absorbance (570 nm) | Luminescence | Absorbance (490 nm) |
| Biological Target | Mitochondrial Reductases | Intracellular ATP | Extracellular LDH |
| Aniline Interference Risk | High (Direct redox reduction) | Low (Orthogonal chemistry) | Medium (Color quenching) |
| Sensitivity Limit | ~1,000 cells/well | ~10 cells/well | ~500 cells/well |
| Workflow Complexity | Multi-step (Solubilization needed) | Single-step (Add-mix-measure) | Two-step (Supernatant transfer) |
Self-Validating Experimental Protocols
To guarantee trustworthiness, your protocols must account for the unique properties of aniline derivatives. The following multiplexed workflow allows you to extract both LDH and ATP data from a single sample well.
Fig 2: Self-validating multiplexed workflow for orthogonal ATP and LDH cytotoxicity evaluation.
Critical Control Setup
Before executing the steps, your plate must contain the following self-validating controls:
-
Vehicle Control: Cells + Solvent (e.g., 0.1% DMSO). Establishes 100% viability.
-
Maximum Lysis Control: Cells + Lysis Buffer (added 45 mins prior to readout). Establishes 100% LDH release.
-
Cell-Free Background Control: Media + Aniline Derivative (No cells). Causality: This is mandatory to subtract any baseline absorbance or luminescence generated directly by the chemical compound[4].
Protocol A: LDH Release (Membrane Integrity)
-
Supernatant Transfer: Following the desired drug exposure time, gently centrifuge the 96-well plate at 250 x g for 5 minutes. Transfer 50 µL of the supernatant to a fresh, flat-bottom 96-well plate.
-
Causality: Centrifugation prevents the accidental transfer of loosely adherent living cells, ensuring you are strictly measuring extracellular, leaked LDH.
-
-
Enzymatic Reaction: Add 50 µL of the LDH Reaction Mixture (containing lactate, NAD+, and tetrazolium salt) to each well. Incubate at room temperature for 30 minutes, protected from light.
-
Causality: Protecting the plate from light prevents the spontaneous photo-reduction of the tetrazolium salt, which would artificially inflate your absorbance readings.
-
-
Termination & Readout: Add 50 µL of Stop Solution (1M Acetic Acid) to halt the reaction. Read absorbance at 490 nm using a microplate reader.
Protocol B: CellTiter-Glo (Metabolic Viability)
-
Equilibration: Remove the original cell culture plate (now containing the remaining 50 µL of media and cells) from the incubator. Allow the plate and the CellTiter-Glo reagent to equilibrate to room temperature (approx. 30 minutes).
-
Causality: Luciferase enzyme kinetics are highly temperature-dependent. Failing to equilibrate the plate will result in "edge effects," where the outer wells cool faster and emit different luminescent intensities than the inner wells.
-
-
Lysis & Stabilization: Add 50 µL of CellTiter-Glo Reagent to each well. Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Causality: This 10-minute window is critical. It allows the proprietary ATPase inhibitors in the reagent buffer to permanently neutralize endogenous cellular ATPases, stabilizing the luminescent signal[6].
-
-
Readout: Record luminescence using a plate reader with an integration time of 0.25 to 1 second per well.
Conclusion
When evaluating novel aniline derivatives, relying solely on the MTT assay is a critical failure point that invites redox interference and skewed data. By adopting a multiplexed approach utilizing CellTiter-Glo for ATP quantification and LDH release for membrane integrity, researchers can bypass chemical artifacts and generate trustworthy, publication-ready cytotoxicity profiles.
References
- Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? PubMed.
- MDPI. (2022).
- Promega Corporation. Is Your MTT Assay Really the Best Choice?
- PubMed Central. (2012). Chemical Genetics Analysis of an Aniline Mustard Anticancer Agent Reveals Complex I of the Electron Transport Chain as a Target.
- ACS Publications. (2012). Particle-Induced Artifacts in the MTT and LDH Viability Assays.
- Toxicology Research. (2012). Cellular responses of aniline oligomers: a preliminary study.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Chemical Genetics Analysis of an Aniline Mustard Anticancer Agent Reveals Complex I of the Electron Transport Chain as a Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
Safety Operating Guide
Technical Guide: Proper Disposal of 4,5-Dimethyl-2-(trifluoromethoxy)aniline
[1][2][3]
Executive Summary & Core Directive
4,5-Dimethyl-2-(trifluoromethoxy)aniline is a specialized fluorinated aromatic amine intermediate.[1][2][3][4] Proper disposal is not merely a regulatory checkbox; it is a critical safety operation.[2][4] The presence of the trifluoromethoxy (-OCF₃) group combined with the aniline core dictates that this compound must be treated as Halogenated Organic Waste .[1][2][4]
CRITICAL WARNING: Under no circumstances should this compound be disposed of via municipal drains or mixed with non-halogenated solvent waste streams.[2][4] Combustion of trifluoromethoxy compounds without specialized scrubbing systems releases Hydrogen Fluoride (HF), a highly corrosive and toxic gas.[3]
Hazard Assessment & Chemical Logic
To dispose of a chemical safely, one must understand its reactivity and toxicity profile.[3] This compound presents a dual-hazard mechanism:
A. The Aniline Moiety (Toxicity Hazard)
Like its structural analogs (e.g., 4-fluoroaniline), the aniline core is lipophilic and can penetrate the skin.[3]
-
Mechanism: Aromatic amines can induce methemoglobinemia (oxidizing hemoglobin to methemoglobin), impairing oxygen transport.[2][3]
-
Disposal Implication: All waste containers must be surface-decontaminated before leaving the fume hood to protect waste-handling personnel.
B. The Trifluoromethoxy Group (Combustion Hazard)
The -OCF₃ group is chemically stable but thermally reactive during incineration.[1][2][3][4]
-
Mechanism:
(Hydrogen Fluoride).[1][2][3][4] -
Disposal Implication: Standard incinerators lacking wet scrubbers cannot handle this waste.[2][4] It must be tagged specifically for High-Temperature Incineration with Acid Gas Scrubbing .
Summary of Physicochemical Properties (Estimated from Analogs)
| Property | Value / Characteristic | Relevance to Disposal |
| Physical State | Liquid or Low-Melting Solid | Determines container type (Wide-mouth vs. Narrow-neck).[1][2][3][4] |
| Flash Point | > 60°C (Combustible) | Likely classifies as D001 (Ignitable) if in solvent.[1][2][3][4][5] |
| Water Solubility | Low (Lipophilic) | Do not attempt aqueous neutralization.[1][2][4] |
| Reactivity | Incompatible with Oxidizers/Acids | Keep away from Nitric Acid waste streams.[1][2][4] |
Operational Disposal Protocol
Follow this self-validating workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) and local EHS standards.
Step 1: Waste Characterization & Segregation
The Golden Rule: If it contains Fluorine, it is Halogenated .[2][3]
-
Solid Waste: Pure substance, contaminated gloves, or weighing boats.[2][3]
-
Liquid Waste: Mother liquors or reaction mixtures.[2][4]
-
Action: Do NOT mix with Acetone/Ethanol waste unless that stream is already designated "Halogenated."[2][4]
-
Validation: Check the pH of the solution.[4][5] If the solution is acidic (from workup), adjust to pH 6-9 to prevent container corrosion, though the primary hazard remains the organic toxicity.[3]
-
Step 2: Container Selection[1][3][4]
-
Material: Use High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2][4] Avoid metal containers if the waste stream is potentially acidic, as fluoride byproducts can corrode metal.[3]
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion during transport.[2][4]
Step 3: Labeling Strategy
A generic "Chemical Waste" label is insufficient.[2][4] The label must explicitly state:
Waste Stream Decision Logic (Visualization)
The following diagram illustrates the decision matrix for disposing of this compound. This workflow prevents the accidental release of HF during the incineration phase.[4]
Figure 1: Decision matrix ensuring proper segregation of fluorinated aniline waste to prevent downstream equipment damage.
Emergency Spill Management
In the event of a spill outside the fume hood, immediate containment is required to prevent aerosolization.[3]
-
Evacuate & PPE: Clear the area. Don full PPE: Nitrile gloves (double gloved), lab coat, and a half-mask respirator with organic vapor/P100 cartridges if dust/vapors are present.[1][3]
-
Containment:
-
Decontamination: Clean the surface with a mild surfactant (soap/water) followed by an ethanol wipe.[2][4]
-
Disposal of Cleanup Materials: All absorbent materials must be placed in the Halogenated Solid Waste stream.[2][4]
References
-
Fisher Scientific. (2024).[2][4] Safety Data Sheet: 4-(Trifluoromethoxy)aniline. Retrieved from [1][2][3]
-
U.S. Environmental Protection Agency (EPA). (2024).[2][4] RCRA Hazardous Waste Codes & Regulations (40 CFR Part 261).[1][2][4][5] Retrieved from [1][2][3]
-
BenchChem. (2025).[2][4] Essential Procedures for the Safe Disposal of Halogenated Anilines. Retrieved from [1][2][3]
-
Sigma-Aldrich. (2025).[1][2][4][6] Safety Data Sheet: 2-Fluoro-5-(trifluoromethoxy)aniline. Retrieved from
Sources
- 1. 4-(Trifluoromethoxy)aniline | CAS 461-82-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. pwaste.com [pwaste.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
